Tropone
説明
特性
IUPAC Name |
cyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-7-5-3-1-2-4-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDCTQRORVHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Record name | tropone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tropone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202169 | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-80-0 | |
| Record name | Tropone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-cycloheptatrien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO48X7SUFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aromaticity of Tropone and Tropolone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tropone and tropolone, non-benzenoid seven-membered cyclic compounds, occupy a unique chemical space, exhibiting a degree of aromaticity that influences their structure, stability, and reactivity. This technical guide provides an in-depth exploration of the aromatic character of this compound and tropolone, synthesizing theoretical principles with experimental evidence. Key quantitative data from spectroscopic and crystallographic studies are summarized, and detailed experimental and computational protocols for assessing aromaticity are provided. This document aims to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the nuanced electronic properties of these fascinating molecules and their derivatives.
Introduction: The Concept of Aromaticity in Non-Benzenoid Systems
Aromaticity, a concept central to organic chemistry, is most famously exemplified by benzene and its derivatives. However, the criteria for aromaticity—a cyclic, planar, fully conjugated system with (4n+2) π-electrons—are not limited to six-membered rings. This compound (cyclohepta-2,4,6-trien-1-one) and its hydroxylated derivative, tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one), are canonical examples of non-benzenoid compounds that exhibit aromatic character.[1] Their aromaticity arises from the contribution of a dipolar resonance structure, in which the carbonyl group is polarized, leaving a positive charge on the seven-membered ring and a negative charge on the oxygen atom.[2] This polarization allows the ring to possess a stable, aromatic tropylium cation-like system with 6 π-electrons.[3][4]
Tropolone generally exhibits greater aromatic character and stability than this compound. This is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, which further stabilizes the planar, conjugated system and promotes the dipolar resonance form.[5] The unique electronic structure of these compounds imparts them with distinct chemical properties, including a propensity for electrophilic substitution reactions characteristic of aromatic systems, alongside reactions typical of unsaturated ketones.[3][6] This dual reactivity, coupled with the biological activity of many tropolone-containing natural products, makes a thorough understanding of their aromaticity crucial for their application in various fields, including drug design.[7][8]
Theoretical Framework of Aromaticity
The aromaticity of this compound and tropolone can be understood through the lens of resonance theory and molecular orbital theory.
Resonance Theory
The partial aromatic character of this compound and tropolone is rationalized by considering the contribution of their respective resonance structures.
Caption: Resonance contributors of this compound and tropolone.
For this compound, the key is the contribution of the dipolar resonance form (B), which features a 6π-electron tropylium cation ring, satisfying Hückel's rule for aromaticity (n=1).[4] In tropolone, the intramolecular hydrogen bond in structure (C) further stabilizes the molecule and enhances the contribution of the aromatic dipolar resonance structure (D).
Molecular Orbital Theory
From a molecular orbital perspective, the mixing of the p-orbitals of the seven carbon atoms and the oxygen atom of the carbonyl group leads to a set of π molecular orbitals. In the tropylium cation-like state, six π-electrons occupy the three lowest energy bonding molecular orbitals, resulting in a closed-shell configuration that confers aromatic stability.
Experimental Evidence for Aromaticity
A combination of spectroscopic, crystallographic, and computational methods provides compelling evidence for the aromatic character of this compound and tropolone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing aromaticity. The chemical shifts of the ring protons and carbons are indicative of the degree of electron delocalization and the presence of a ring current.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Tropolone
| Compound | Nucleus | C1/C2 | C3/C7 | C4/C6 | C5 | H2/H7 | H3/H6 | H4/H5 |
| This compound | ¹H | - | - | - | - | 6.98 | 6.91 | 7.12 |
| ¹³C | 187.7 | 136.1 | 133.5 | 141.6 | - | - | - | |
| Tropolone | ¹H | - | - | - | - | 7.24 | 6.84 | 7.05 |
| ¹³C | 171.8 | 123.6 | 137.0 | 128.5 | - | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The downfield chemical shifts of the ring protons in both molecules, compared to typical alkenic protons, are consistent with the deshielding effect of an aromatic ring current.
X-ray Crystallography
X-ray diffraction studies provide precise measurements of bond lengths, which can indicate the degree of bond equalization, a hallmark of aromaticity.
Table 2: Selected Bond Lengths (Å) in this compound and Tropolone from X-ray Crystallography
| Compound | C1-C2 | C2-C3 | C3-C4 | C4-C5 | C1=O |
| This compound | 1.456 | 1.362 | 1.450 | 1.355 | 1.259 |
| Tropolone | 1.477 | 1.381 | 1.452 | 1.373 | 1.261 |
The C-C bond lengths in the rings of both molecules are intermediate between those of typical single and double bonds, indicating significant electron delocalization.
Dipole Moment and Infrared (IR) Spectroscopy
The significant contribution of the dipolar resonance structure is reflected in the large measured dipole moments of these compounds.
Table 3: Dipole Moments and Carbonyl Stretching Frequencies
| Compound | Dipole Moment (Debye) | C=O Stretch (cm⁻¹) |
| This compound | 4.17 D | ~1638 |
| Tropolone | 3.71 D | ~1618 |
The high dipole moment of this compound, significantly larger than that of cycloheptanone (~3.04 D), supports a highly polarized C=O bond and substantial charge separation.[3] The lower-than-expected carbonyl stretching frequencies in the IR spectra are also indicative of reduced double bond character due to resonance.
Quantitative Assessment of Aromaticity
Several methods have been developed to quantify the degree of aromaticity.
Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method that calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
Table 4: Calculated NICS(1)zz Values
| Compound | NICS(1)zz (ppm) | Aromaticity |
| Benzene | -29.9 | Aromatic |
| This compound | -5.0 | Modestly Aromatic |
| Tropolone | -7.5 to -9.0 | Aromatic |
Note: NICS values are dependent on the computational method and basis set used.
The negative NICS values for this compound and tropolone confirm their aromatic character, with tropolone showing a greater degree of aromaticity.[2]
Aromaticity Probes
Experimental techniques using molecular probes, such as the dimethyldihydropyrene probe, have been employed to estimate the aromaticity of this compound relative to benzene. These studies suggest that this compound possesses approximately 20-30% of the aromaticity of benzene.[9]
Experimental and Computational Protocols
Synthesis of this compound and Tropolone
A variety of synthetic routes to this compound and tropolone have been reported. A common laboratory-scale synthesis of tropolone involves the [2+2] cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) with cyclopentadiene, followed by hydrolysis and rearrangement.[10] this compound can be synthesized by the selenium dioxide oxidation of cycloheptatriene.[3][11]
Caption: Simplified synthetic pathways to this compound and tropolone.
NMR Spectroscopic Analysis
-
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are acquired on a 300-600 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
¹³C NMR Spectroscopy: Spectra are usually obtained with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
Computational Chemistry
-
Geometry Optimization: The molecular geometries of this compound and tropolone are optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).
-
NICS Calculations: NICS values are calculated at the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method at the HF/6-31G* level of theory or higher. The NICS value is typically calculated at a point 1 Å above the geometric center of the ring (NICS(1)).
Chemical Reactivity: A Consequence of Aromaticity
The partial aromaticity of this compound and tropolone governs their chemical reactivity.
Electrophilic Substitution
Both this compound and tropolone can undergo electrophilic substitution reactions, such as nitration and halogenation, which is characteristic of aromatic compounds.[6] Tropolone is generally more reactive towards electrophiles than this compound.
Reactions at the Carbonyl Group
The carbonyl group in both molecules can undergo typical reactions of ketones, such as condensation with hydrazines.
Cycloaddition Reactions
The π-system of this compound can act as a diene or a triene in cycloaddition reactions, such as the Diels-Alder reaction. This reactivity highlights the unsaturated character of the molecule.[2]
Caption: Dual reactivity of this compound.
Conclusion
This compound and tropolone are exemplary non-benzenoid aromatic compounds whose electronic structures are a delicate balance between aromatic stabilization and the inherent properties of an α,β-unsaturated ketone. Tropolone's intramolecular hydrogen bonding enhances its aromatic character relative to this compound. A comprehensive understanding of their aromaticity, supported by a wealth of theoretical and experimental data, is essential for predicting their reactivity and for the rational design of new molecules with desired properties for applications in materials science and drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers working with these intriguing seven-membered ring systems.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Antiaromaticity Gain Activates this compound and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Is this compound aromatic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. This compound & Tropolones Aromaticity | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of this compound and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound [chemeurope.com]
A Technical Guide to the Synthesis of Tropone and Tropolone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropone and tropolone scaffolds are seven-membered non-benzenoid aromatic rings that form the core of a diverse array of natural products. These compounds, isolated from various sources including plants, fungi, and bacteria, exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties. The unique electronic nature and conformational flexibility of the seven-membered ring pose significant challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound and tropolone-containing natural products, with a focus on detailed experimental protocols and quantitative data to aid in research and development.
Core Synthetic Strategies
The construction of the this compound and tropolone nucleus is a key challenge in the synthesis of these natural products. Several powerful strategies have been developed, primarily centered around ring expansion reactions, cycloadditions, and oxidative methodologies.
Buchner Ring Expansion
The Buchner reaction is a classic and widely used method for the synthesis of cycloheptatrienes, which are immediate precursors to tropones and tropolones. The reaction involves the cyclopropanation of an aromatic ring with a carbene, typically generated from a diazo compound, followed by a thermal or photochemical electrocyclic ring opening of the resulting norcaradiene intermediate.
-
Reaction: The cyclopropanation of 1,2,4-trimethoxybenzene with ethyl diazoacetate.
-
Reagents and Conditions:
-
1,2,4-trimethoxybenzene (1 equivalent)
-
Ethyl diazoacetate (1.2 equivalents)
-
Anhydrous copper(II) sulfate (catalytic amount)
-
Solvent: Benzene
-
Temperature: Reflux
-
Reaction Time: 12 hours
-
-
Procedure: A solution of 1,2,4-trimethoxybenzene and a catalytic amount of anhydrous copper(II) sulfate in dry benzene is brought to reflux. A solution of ethyl diazoacetate in benzene is then added dropwise over a period of 2 hours. The reaction mixture is maintained at reflux for an additional 10 hours. After cooling to room temperature, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude cycloheptatriene is purified by vacuum distillation.
-
Subsequent Oxidation: The purified cycloheptatriene can then be oxidized to the corresponding tropolone using reagents such as selenium dioxide or bromine followed by dehydrobromination.
[4+3] Cycloaddition Reactions
[4+3] Cycloaddition reactions provide a convergent and stereocontrolled route to seven-membered rings. This method typically involves the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, often an oxyallyl cation generated in situ.
-
Reaction: Reaction of a furan derivative with an oxyallyl cation generated from a dihaloketone.
-
Reagents and Conditions:
-
Furan derivative (1 equivalent)
-
α,α'-Dihaloketone (e.g., 2,4-dibromopentan-3-one) (1.1 equivalents)
-
Reducing agent (e.g., Zinc-copper couple) or a non-nucleophilic base (e.g., DBU)
-
Solvent: Anhydrous diethyl ether or acetonitrile
-
Temperature: Room temperature
-
Reaction Time: 24-48 hours
-
-
Procedure: To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether is added a solution of the furan derivative and the α,α'-dihaloketone in diethyl ether. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude cycloadduct is purified by column chromatography on silica gel.
Oxidative Dearomatization-Based Methods
More recent strategies for tropolone synthesis involve the oxidative dearomatization of phenols to generate highly reactive intermediates that can undergo subsequent rearrangements or cycloadditions to form the seven-membered ring.
Total Synthesis of Key this compound and Tropolone Natural Products
The following sections provide an overview of the total synthesis of seminal this compound and tropolone natural products, highlighting the application of the core synthetic strategies.
Colchicine
Colchicine, an alkaloid isolated from the autumn crocus, is a well-known mitotic inhibitor used in the treatment of gout. Its unique tricyclic structure, featuring a tropolone methyl ether ring, has made it a challenging and iconic target for total synthesis. The first total synthesis was accomplished by Eschenmoser in 1959.[1]
Eschenmoser's landmark synthesis utilized a creative approach to construct the tropolone ring C. A key transformation involved an intramolecular base-promoted cyclopropanation followed by ring expansion.
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Thiele-Winter Acetoxylation | Ac₂O, H₂SO₄ (cat.) | - | Eschenmoser, 1959 |
| 2 | Ozonolysis | O₃, then Zn/H₂O | - | Eschenmoser, 1959 |
| 3 | Aldol Condensation | Piperidine, Pyridine | - | Eschenmoser, 1959 |
| 4 | Intramolecular Cyclopropanation | NaH, Benzene | - | Eschenmoser, 1959 |
| 5 | Ring Expansion and Oxidation | OsO₄, then H₂S | - | Eschenmoser, 1959 |
| 6 | Methylation | CH₂N₂ | - | Eschenmoser, 1959 |
Stipitatic Acid
Stipitatic acid is a tropolone natural product produced by the fungus Talaromyces stipitatus. Its synthesis has been a target for validating new synthetic methodologies for tropolone ring formation. A notable synthesis was reported by Taylor and Johnson in 1951.
Taylor's synthesis employed the Buchner reaction as the key step to construct the seven-membered ring from a substituted benzene derivative.
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Buchner Ring Expansion | 1,2,4-Trimethoxybenzene, Ethyl diazoacetate, Cu | 45 | Taylor & Johnson, 1951 |
| 2 | Saponification | KOH, EtOH/H₂O | 90 | Taylor & Johnson, 1951 |
| 3 | Bromination | Br₂, AcOH | 60 | Taylor & Johnson, 1951 |
| 4 | Dehydrobromination/Hydrolysis | 2N NaOH, heat | 50 | Taylor & Johnson, 1951 |
Conclusion
The synthesis of this compound and tropolone natural products has been a fertile ground for the development of novel and powerful synthetic methodologies. From classic ring expansion strategies like the Buchner reaction to modern cycloaddition and oxidative dearomatization approaches, chemists have devised ingenious routes to these challenging seven-membered ring systems. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further exploration of the chemical biology of these fascinating natural products and the development of new therapeutic agents. The continued innovation in synthetic organic chemistry promises to deliver even more efficient and elegant solutions to the synthesis of complex this compound and tropolone-containing molecules in the future.
References
An In-depth Technical Guide to the Physical Properties of Tropone and Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the core physical properties of tropone and cycloheptanone. This compound, a non-benzenoid aromatic compound, and its saturated counterpart, cycloheptanone, exhibit significant differences in their physical characteristics, primarily due to the aromaticity and electron delocalization in the this compound ring. This document presents a detailed summary of their key physical data in a comparative table, outlines the standard experimental methodologies for determining these properties, and offers a visual representation of the electronic differences that underpin their distinct chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding and utilization of these seven-membered ring ketones.
Introduction
This compound (cyclohepta-2,4,6-trien-1-one) and cycloheptanone are seven-membered cyclic ketones that, despite their structural similarities, possess remarkably different physical and chemical properties. The key distinction lies in the electronic nature of their respective ring systems. This compound's fully conjugated π-system, which can stabilize a positive charge on the ring, imparts it with aromatic character. This aromaticity has profound effects on its physical properties when compared to the non-aromatic, saturated ring of cycloheptanone. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the unique electronic and steric properties of these molecules can be harnessed.
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and cycloheptanone, compiled from various sources. These values highlight the significant impact of aromaticity on the physical nature of this compound.
| Physical Property | This compound | Cycloheptanone |
| Molecular Formula | C₇H₆O | C₇H₁₂O |
| Molar Mass | 106.12 g/mol | 112.17 g/mol |
| Appearance | Liquid | Colorless liquid |
| Melting Point | Not available | -21 °C[1][2][3] |
| Boiling Point | 113 °C at 15 mmHg[4][5][6][7][8] | 179-181 °C at 760 mmHg[1][2][3][9][10][11][12][13][14] |
| Density | 1.094 g/mL at 25 °C[4][5][6][7][8] | 0.951 g/mL at 25 °C[10][12][13][14][15] |
| Dipole Moment | 4.17 D[4][16][17] | 3.04 D[4][16][17] |
| Solubility in Water | Not available | Insoluble[1][9][18] |
| Solubility in Organic Solvents | Not available | Soluble in ether, very soluble in alcohol[18] |
| Refractive Index (n20/D) | 1.615[5][8] | 1.461[1][2][10][13][14] |
The Role of Aromaticity in Differentiating Physical Properties
The significant differences in the physical properties of this compound and cycloheptanone, particularly the dipole moment, can be attributed to the aromatic character of the this compound ring. In cycloheptanone, the dipole moment arises primarily from the polarization of the carbon-oxygen double bond. However, in this compound, there is a significant contribution from resonance structures that delocalize a positive charge around the seven-membered ring, forming a stable, aromatic tropylium cation-like system with 6 π-electrons. This charge separation results in a much larger dipole moment for this compound compared to cycloheptanone.
References
- 1. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 2. chemconnections.org [chemconnections.org]
- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tropylium cation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Video: Boiling Points - Procedure [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. Thiele tube - Wikipedia [en.wikipedia.org]
- 17. Pycnometers | Fisher Scientific [fishersci.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
Resonance Stabilization in Tropolone Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) and its derivatives represent a fascinating class of non-benzenoid aromatic compounds. First identified in the mid-20th century, the unique seven-membered ring structure of tropolone imparts it with a remarkable stability derived from resonance delocalization. This quasi-aromatic character is not only of fundamental chemical interest but also underpins the diverse biological activities of many tropolone-containing natural products and synthetic analogues, making them significant scaffolds in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the principles of resonance stabilization in tropolone, supported by quantitative data from spectroscopic and crystallographic studies, detailed experimental and computational protocols, and visual representations of the underlying chemical concepts.
The Concept of Resonance and Aromaticity in Tropolone
The stability and chemical properties of tropolone are best understood through the lens of resonance theory and its quasi-aromatic nature. The structure of tropolone allows for the delocalization of π-electrons across the seven-membered ring, which can be represented by several resonance contributors.
Resonance Structures
The primary resonance structures of tropolone involve the delocalization of the lone pairs from the hydroxyl group and the polarization of the carbonyl group. This delocalization results in a hybrid structure with significant charge separation, creating a tropylium-like cation character in the seven-membered ring, which is a 6π-electron aromatic system.[2] The key resonance contributors are depicted below.
Tautomerism
Tropolone exists as a pair of rapidly interconverting tautomers due to intramolecular hydrogen bonding. This proton transfer is a key feature of the tropolone system and contributes to its overall stability. On the NMR timescale, this rapid tautomerization leads to a time-averaged structure with C2v symmetry.[3]
Experimental Evidence for Resonance Stabilization
A combination of crystallographic and spectroscopic techniques provides compelling quantitative evidence for the resonance-stabilized, quasi-aromatic nature of tropolone.
X-ray Crystallography
X-ray diffraction studies of crystalline tropolone reveal bond lengths that are intermediate between typical single and double bonds, indicating electron delocalization. The C-C bond lengths in the seven-membered ring show a degree of equalization, although some alternation persists.[3]
| Bond | Length (Å) | Bond | Length (Å) |
| C1 - C2 | 1.452 | C1 - O1 | 1.261 |
| C2 - C3 | 1.407 | C2 - O2 | 1.349 |
| C3 - C4 | 1.380 | O2 - H1 | 0.96 |
| C4 - C5 | 1.407 | ||
| C5 - C6 | 1.380 | ||
| C6 - C7 | 1.407 | ||
| C7 - C1 | 1.452 | ||
| Table 1: Selected bond lengths of tropolone from X-ray crystallography. Data are indicative and may vary slightly between different crystallographic studies.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of tropolone. The chemical shifts of the ring protons and carbons are indicative of a diatropic ring current, a hallmark of aromaticity.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| H3/H7 | 7.42 |
| H4/H6 | 7.24 |
| H5 | 7.05 |
| OH | 8.90 (broad) |
| Table 2: ¹H NMR chemical shifts for tropolone. |
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C1/C2 | 171.5 |
| C3/C7 | 126.8 |
| C4/C6 | 138.2 |
| C5 | 128.5 |
| Table 3: ¹³C NMR chemical shifts for tropolone.[4] |
Infrared (IR) Spectroscopy
The IR spectrum of tropolone provides further evidence for its unique electronic structure. The C=O stretching frequency is lower than that of a typical ketone, which is attributed to the delocalization of the carbonyl π-electrons and the intramolecular hydrogen bond.
| Vibrational Mode | Frequency (cm⁻¹) (KBr pellet) |
| O-H stretch (H-bonded) | ~3200 (broad) |
| C-H stretch (aromatic) | ~3050 |
| C=O stretch | ~1615 |
| C=C stretch | ~1550, 1480 |
| Table 4: Characteristic IR absorption frequencies for tropolone. |
Computational Analysis of Aromaticity
Computational chemistry provides valuable insights into the aromaticity of tropolone. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used method to quantify aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current and thus aromatic character.
| Method | NICS(0) (ppm) | NICS(1) (ppm) |
| B3LYP/6-311+G** | -5.17 | -7.10 |
| Table 5: Calculated NICS values for tropolone, indicating aromatic character.[5] |
The workflow for a typical computational study of tropolone's aromaticity is outlined below.
Experimental Protocols
Synthesis of Tropolone
A common and reliable method for the laboratory synthesis of tropolone is the oxidation of cycloheptatriene.[6][7]
Materials:
-
Cycloheptatriene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
-
Activated carbon
-
Glacial acetic acid
Procedure:
-
Oxidation: A solution of cycloheptatriene in a suitable solvent is treated with an aqueous solution of potassium permanganate and sodium hydroxide at low temperature. The reaction mixture is stirred vigorously for several hours.
-
Work-up: The reaction is quenched, and the manganese dioxide precipitate is removed by filtration. The aqueous layer is acidified with hydrochloric acid.
-
Extraction: The acidified aqueous layer is extracted multiple times with dichloromethane.
-
Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of dichloromethane and pentane, with the use of activated carbon to decolorize the solution.[6]
Spectroscopic and Crystallographic Analysis
4.2.1. NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified tropolone are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
4.2.2. IR Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of tropolone is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
4.2.3. X-ray Crystallography
-
Crystal Growth: Single crystals of tropolone suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution (e.g., from a dichloromethane/pentane mixture).
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a suitable detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.[9]
Implications for Drug Development
The unique electronic and structural features of the tropolone ring, conferred by resonance stabilization, are central to its biological activity. Tropolones are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[1] The ability of the tropolone scaffold to chelate metal ions is often implicated in its mechanism of action. A thorough understanding of the resonance stabilization and electronic properties of tropolone is therefore crucial for the rational design and development of new therapeutic agents based on this privileged scaffold.
Conclusion
The resonance stabilization of the tropolone ring is a cornerstone of its chemistry, conferring it with a quasi-aromatic character that dictates its structure, reactivity, and biological function. This in-depth guide has provided a comprehensive overview of this phenomenon, supported by quantitative data from a range of experimental and computational techniques. The detailed protocols and visual representations serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules. A deep appreciation of the principles of resonance in tropolone will undoubtedly continue to inspire new discoveries in both fundamental chemistry and medicinal science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tropone - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. dianchuvacuum.com [dianchuvacuum.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
Isolating Nature's Scaffolds: An In-depth Technical Guide to the Extraction and Purification of Tropolones from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating tropolones from natural plant sources. Tropolones, a class of non-benzenoid aromatic compounds with a unique seven-membered ring structure, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document outlines the key plant sources, detailed experimental protocols for extraction and purification, quantitative data on yields, and insights into the biological mechanisms of prominent tropolones.
Prominent Plant Sources of Tropolones
Tropolones are predominantly found in specific plant families, with the Cupressaceae and Liliaceae families being the most notable sources.[1] Key tropolone derivatives and their corresponding plant origins are summarized in the table below.
| Tropolone Derivative | Plant Source(s) | Plant Part(s) |
| β-Thujaplicin (Hinokitiol) | Thujopsis dolabrata var. hondae, Chamaecyparis obtusa, Cupressus lusitanica | Heartwood, Wood |
| Colchicine | Colchicum autumnale, Gloriosa superba, Iphigenia indica | Corms, Seeds, Flowers |
Quantitative Yields of Tropolones from Plant Sources
The yield of tropolones can vary significantly depending on the plant species, geographical location, age of the plant, and the extraction method employed. The following table presents a summary of reported yields for β-thujaplicin and colchicine from various sources.
| Tropolone Derivative | Plant Source | Extraction Method | Yield | Reference(s) |
| β-Thujaplicin | Thujopsis dolabrata var. hondae (heartwood) | Gas Chromatography | 0.29 to 3.67 mg/g (oven-dry weight) | [2] |
| β-Thujaplicin | Cupressus lusitanica (cell suspension culture) | Ethyl acetate extraction | ~20 mg/g (cell dry weight) | [3] |
| β-Thujaplicin | Juniperus conferta (callus culture with yeast extract) | HPLC | 4600 µg/g (dry weight) | [4] |
| Colchicine | Colchicum luteum (corms) | HPLC/HPTLC | ~0.2% w/w | [5] |
| Colchicine | Gloriosa superba (corms) | HPLC/HPTLC | ~0.2% w/w | [5] |
Experimental Protocols for Tropolone Isolation and Purification
The isolation of tropolones from plant material typically involves a multi-step process encompassing extraction, separation, and purification.
General Workflow for Tropolone Isolation
The following diagram illustrates a generalized workflow for the isolation and purification of tropolones from plant sources.
Detailed Extraction and Purification Protocol for β-Thujaplicin from Thujopsis dolabrata Heartwood
This protocol is a composite of established methods for the extraction and purification of β-thujaplicin.
1. Material Preparation:
-
Obtain heartwood from Thujopsis dolabrata.
-
Air-dry the wood chips and then grind them into a fine powder.
2. Solvent Extraction:
-
The powdered heartwood is subjected to extraction with methanol for 24 hours.[2] Alternatively, supercritical CO2 extraction can be employed for a more efficient and selective extraction of hinokitiol.[6]
3. Concentration:
-
The methanolic extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Column Chromatography:
-
A glass column is packed with silica gel 60 as the stationary phase, using hexane as the initial mobile phase.
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto the top of the prepared column.
-
Elution is performed using a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., hexane:ethyl acetate gradients of 9:1, 8:2, 7:3, etc.).[7]
5. Fraction Collection and Analysis:
-
Fractions are collected sequentially as the mobile phase elutes from the column.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing β-thujaplicin. A standard of β-thujaplicin should be used for comparison.
6. Purification and Crystallization:
-
Fractions containing pure β-thujaplicin (as determined by TLC) are pooled together.
-
The solvent is evaporated from the pooled fractions to yield the purified compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain crystalline β-thujaplicin.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a precise method for the quantification of tropolones in extracts.
Typical HPLC Conditions for Colchicine Analysis: [8]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting with 10% acetonitrile and increasing to 100% over 15 minutes.[8]
-
Detection: UV detection at approximately 245 nm.
-
Quantification: A standard curve is generated using known concentrations of a colchicine standard to quantify the amount in the sample.
Biological Activities and Signaling Pathways of Tropolones
Tropolones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10]
Hinokitiol (β-Thujaplicin) Signaling Pathways
Hinokitiol has been shown to exert its anticancer effects by modulating several key signaling pathways, including the ERK and AKT pathways, which are crucial for cell growth and survival.[1]
Colchicine's Mechanism of Action
Colchicine's well-established anti-inflammatory effects are primarily due to its ability to disrupt microtubule polymerization. This disruption inhibits neutrophil activity and the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[11][12][13][14]
Conclusion
The isolation of tropolones from natural plant sources presents a promising avenue for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of the key plant sources, extraction and purification methodologies, and biological mechanisms of these unique compounds. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of plant-derived tropolones. Further research is warranted to explore a wider range of plant species for novel tropolone structures and to optimize extraction and purification processes for higher yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A stepwise protocol for induction and selection of prominent coniferous cell cultures for the production of β-thujaplicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comparative-quantitative-estimation-of-colchicine-in-corms-of-different-colchicine-bearing-plants-using-hplc-and-hptlc-method - Ask this paper | Bohrium [bohrium.com]
- 6. Freeword: "hinokitiol" - JWRS Article Archives [kaiseisha-press.ne.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Health benefits and pharmacological properties of hinokitiol [ricerca.unich.it]
- 10. health-benefits-and-pharmacological-properties-of-hinokitiol - Ask this paper | Bohrium [bohrium.com]
- 11. droracle.ai [droracle.ai]
- 12. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
The Dawn of Non-Benzenoid Aromatics: A Historical Perspective on the Discovery of Tropone and Tropolone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a paradigm shift in the understanding of chemical aromaticity, a concept long dominated by the benzene ring. The discovery and structural elucidation of tropone and tropolone, with their unique seven-membered aromatic systems, challenged classical theories and opened up a new field of non-benzenoid aromatic chemistry. This technical guide provides an in-depth historical perspective on this pivotal period, detailing the key discoveries, the scientists involved, and the experimental evidence that unveiled these fascinating molecules.
Early Encounters: Natural Products with Puzzling Properties
The story of tropolone begins not in a synthesis lab, but with the investigation of natural products from fungi and trees. These compounds exhibited unusual properties that could not be reconciled with existing chemical structures.
Stipitatic Acid: A Fungal Metabolite Challenges a Paradigm (1942)
In 1942, Birkinshaw, Chambers, and Raistrick, while studying the metabolic products of the mold Penicillium stipitatum, isolated a compound they named stipitatic acid.[1][2] Its acidic nature and other properties were difficult to explain with conventional structures.
Hinokitiol: The Aromatic Heart of the Taiwanese Hinoki Tree (1936)
Working in Taiwan, the Japanese chemist Tetsuo Nozoe isolated a compound he named hinokitiol in 1936 from the essential oil of the Taiwanese hinoki tree (Chamaecyparis taiwanensis).[3][4] Nozoe's initial work, published in German in the Bulletin of the Chemical Society of Japan, noted the compound's remarkable stability and its formation of a stable, red iron(III) complex, which he named hinokitin.[3][5] This high stability was a crucial clue to its unusual nature.[4]
The Theoretical Breakthrough: Dewar's Concept of Tropolone
The perplexing structures of these natural products remained a puzzle until 1945, when Michael J. S. Dewar, a brilliant theoretical chemist, proposed a revolutionary idea. He suggested that these compounds contained a novel, seven-membered aromatic ring system, which he named "tropolone." Dewar postulated that the tropolone ring, a 2-hydroxy-2,4,6-cycloheptatrien-1-one, could achieve aromatic stability through resonance, similar to benzene. This groundbreaking concept provided the theoretical framework to understand the unique properties of stipitatic acid and other related compounds.[6]
The Race for Confirmation: Structure Elucidation and Synthesis
Dewar's theory ignited a flurry of research activity on both sides of the Atlantic and in Japan, as chemists raced to confirm the tropolone structure through degradation, synthesis, and spectroscopic analysis.
Tetsuo Nozoe's Pioneering Work on Hinokitiol
Working in relative isolation during and after World War II, Tetsuo Nozoe continued his meticulous investigation of hinokitiol. By the late 1940s, through extensive chemical degradation and derivatization studies, he independently deduced the correct tropolone structure for hinokitiol (β-thujaplicin). In an oral presentation in 1942, an initial, incorrect formula of C₁₀H₁₄O₂ was proposed for hinokitiol, but further work by Nozoe re-established the correct C₁₀H₁₂O₂ formula.[3] His comprehensive work, published in the early 1950s, was instrumental in establishing the field of troponoid chemistry.
The First Syntheses of Tropolone
The definitive proof of the tropolone structure came with its total synthesis. In 1951, several groups reported the synthesis of tropolone and its derivatives:
-
Ralph Raphael and colleagues in the UK were among the first to synthesize tropolones, providing irrefutable evidence for the seven-membered ring structure.[7]
-
A publication in the Journal of the Chemical Society in 1951 by Cook, Gibb, Raphael, and Somerville detailed the preparation and general characteristics of tropolone.[8]
Synthesis of Stipitatic Acid
Also in 1951, A. W. Johnson and his collaborators reported a synthesis of stipitatic acid, confirming Dewar's hypothesis.[9][10] This work provided a crucial link between the naturally occurring fungal metabolite and the new class of aromatic compounds.
Experimental Data from the Historical Discoveries
The following tables summarize the key quantitative data reported in the early publications on tropolone and its derivatives. The methods for obtaining this data were characteristic of the era, relying on classical analytical techniques.
| Compound | Source/Method | Reported Melting Point (°C) | Other Reported Properties | Reference(s) |
| Hinokitiol | Isolated from Chamaecyparis taiwanensis | - | Forms a stable iron(III) complex (hinokitin), m.p. 250°C | [4] |
| Tropolone | Synthetic | 50-52 | pKa ≈ 7 | [7] |
| Hinokitin | Iron(III) complex of Hinokitiol | 250 | Red crystals | [4] |
| Compound | Spectroscopic Data | Method/Conditions | Reference(s) |
| Hinokitin | Absorption maxima at 584 nm and 540 nm | Visible spectroscopy | [3] |
| Tropolone | - | Early UV and IR spectra were studied by various groups in the early 1950s. | - |
Experimental Methodologies of the Era
The experimental protocols of the 1930s-1950s lacked the sophistication of modern techniques. Isolation involved classical methods of extraction and distillation, while structure elucidation relied heavily on chemical degradation, derivatization, and elemental analysis. Spectroscopic methods like UV and IR were in their infancy but played an increasingly important role.
Isolation of Hinokitiol (Tetsuo Nozoe, 1936)
-
Extraction: Steam distillation of the essential oil from the wood of the Taiwanese hinoki tree.
-
Purification: Fractional distillation and crystallization to isolate pure hinokitiol.
-
Characterization: Determination of melting point, elemental analysis, and observation of its characteristic color reaction with ferric chloride.
A Representative Synthesis of a Tropolone Ring (e.g., Stipitatic Acid, Johnson et al., 1951)
The synthesis of stipitatic acid by Johnson and colleagues represented a key confirmation of the tropolone structure. While the full experimental details are found in the original 1951 Journal of the Chemical Society paper, the general approach involved:
-
Ring Expansion: A key step likely involved the expansion of a six-membered ring precursor to the seven-membered tropolone core.
-
Functional Group Manipulation: Introduction and modification of hydroxyl and carboxyl groups to match the natural product.
-
Purification and Characterization: Crystallization and comparison of the synthetic product's physical and chemical properties with those of natural stipitatic acid.
The Role of X-ray Crystallography
The ultimate confirmation of the planar, seven-membered aromatic structure of tropolones came from X-ray crystallography. One of the earliest examples was the determination of the crystal structure of cupric tropolone, which provided precise bond lengths and angles, confirming the delocalized π-electron system.[11]
Visualizing the Historical Discovery
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the historical discovery of this compound and tropolone.
Conclusion: A New Chapter in Aromaticity
The discovery of this compound and tropolone was a landmark achievement in organic chemistry. It shattered the long-held belief that aromaticity was exclusive to six-membered benzene-like rings and introduced the concept of non-benzenoid aromaticity. The pioneering work of Nozoe, Dewar, Raphael, Johnson, and others, through a combination of natural product chemistry, theoretical insight, and elegant synthesis, laid the foundation for a rich and diverse field of chemistry that continues to yield fascinating molecules with important biological activities. This historical journey serves as a testament to the power of curiosity-driven research and the interplay between theory and experiment in advancing scientific understanding.
References
- 1. Studies in the biochemistry of micro-organisms: Stipitatic acid, C(8)H(6)O(5), a metabolic product of Penicillium stipitatum Thom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2012: Tropolone study | News and features | University of Bristol [bristol.ac.uk]
- 3. At the dawn of novel aromatics: “On the Synthesis of Hinokitiol” by Tetsuo Nozoe et al - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokitiol - Molecule of the Month - March 2024 - JSMol version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropolone - Wikipedia [en.wikipedia.org]
- 8. 107. Tropolones. Part I. The preparation and general characteristics of tropolone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 522. A synthesis of stipitatic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 273. The crystal structure of cupric tropolone and the dimensions of the tropolone ring - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Tropone from Cycloheptatriene Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropone, a non-benzenoid aromatic compound, and its derivatives are pivotal structural motifs in numerous natural products and serve as versatile building blocks in synthetic organic chemistry. The synthesis of this compound from cycloheptatriene via oxidation is a fundamental transformation with several established methodologies. This document provides detailed application notes and experimental protocols for two primary methods: direct oxidation using selenium dioxide and a two-step synthesis proceeding through a tropylium cation intermediate. Quantitative data for these methods are summarized for comparative analysis, and detailed experimental workflows are visualized to facilitate practical implementation in a research and development setting.
Introduction
The seven-membered aromatic ring of this compound is a key feature in various biologically active molecules and complex synthetic targets. Its unique electronic properties and reactivity make it an attractive synthon for the construction of diverse molecular architectures. The oxidation of readily available cycloheptatriene is a common and effective strategy for accessing the this compound core. This document outlines two robust methods for this conversion, providing detailed protocols to ensure reproducibility and aid in methodological selection for specific research applications.
Comparative Data of Synthetic Methods
The selection of a synthetic route for the preparation of this compound from cycloheptatriene depends on factors such as scale, available reagents, and desired purity. The following table summarizes quantitative data for the two primary methods detailed in this document.
| Method | Key Reagents | Solvent(s) | Reaction Time | Temperature | Typical Yield | Notes |
| Selenium Dioxide Oxidation | Cycloheptatriene, Selenium Dioxide (SeO₂) | Dioxane, Water | 2 - 4 hours | Reflux (101 °C) | ~45-55% | Direct, one-pot synthesis. Requires careful handling of toxic selenium compounds. The product is isolated by steam distillation. |
| Via Tropylium Cation | 1. PCl₅ or HBF₄2. NaHCO₃ (aq), then H⁺ (acid) | 1. CCl₄2. Water, Ether | 1. 3 hours2. ~1 hour | 1. Room Temp2. 0 °C to RT | ~70-85% | Two-step process. The intermediate tropylium salt is stable. The second step involves the formation and hydrolysis of ditropyl ether.[1][2] |
Experimental Protocols
Method 1: Selenium Dioxide Oxidation of Cycloheptatriene
This protocol is based on the direct allylic oxidation of cycloheptatriene using selenium dioxide.
Materials:
-
Cycloheptatriene
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water (distilled or deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (0.5 moles) to a solution of cycloheptatriene (1.0 mole) in a mixture of 1,4-dioxane (150 mL) and water (50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
Transfer the filtrate to a larger flask suitable for steam distillation.
-
-
Purification by Steam Distillation:
-
Add water to the filtrate and perform steam distillation to isolate the crude this compound.
-
Collect the distillate until it is no longer cloudy.
-
-
Extraction and Drying:
-
Extract the aqueous distillate with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Final Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Further purify the resulting crude this compound by vacuum distillation (boiling point of this compound is approximately 113 °C at 15 mmHg) to obtain the pure product.
-
Method 2: Synthesis of this compound via Tropylium Cation Intermediate
This two-step protocol involves the initial formation of the stable tropylium cation, followed by its conversion to this compound.
Step 1: Synthesis of Tropylium Cation
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl₅) or Tetrafluoroboric acid (HBF₄)
-
Carbon tetrachloride (CCl₄) or Acetic anhydride
-
Anhydrous diethyl ether
-
Schlenk flask or a flask with a nitrogen inlet
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a nitrogen atmosphere, dissolve cycloheptatriene (1.0 mole) in anhydrous carbon tetrachloride (200 mL).
-
Formation of Tropylium Cation:
-
Cool the solution in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 moles) portion-wise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The tropylium salt will precipitate.
-
-
Isolation of Tropylium Salt:
-
Collect the solid precipitate by filtration under a nitrogen atmosphere.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the tropylium salt under vacuum.
-
Step 2: Conversion of Tropylium Cation to this compound
Materials:
-
Tropylium salt (from Step 1)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Beaker or Erlenmeyer flask
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Formation of Ditropyl Ether:
-
Suspend the tropylium salt in diethyl ether (300 mL) in a beaker and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic. This step forms ditropyl ether in the organic phase.[1]
-
-
Hydrolysis to this compound:
-
Separate the ethereal layer containing the ditropyl ether.
-
Slowly add dilute hydrochloric acid to the ethereal solution with stirring until the solution is acidic. This catalyzes the hydrolysis of the ditropyl ether to this compound and cycloheptatriene.[2]
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting mixture of this compound and cycloheptatriene can be separated by fractional vacuum distillation to yield pure this compound. The acid-catalyzed decomposition of tropyl ether can yield this compound in 83.5% and cycloheptatriene in 90%.[2]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Overview of synthetic routes from cycloheptatriene to this compound.
Caption: Step-by-step experimental workflows for this compound synthesis.
Safety Precautions
-
Selenium Dioxide: Selenium compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Pentachloride: PCl₅ is corrosive and reacts violently with water. Handle it in a dry environment, such as a glove box or under a nitrogen atmosphere.
-
Solvents: The organic solvents used are flammable. Ensure there are no ignition sources nearby.
-
Vacuum Distillation: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety shield.
By following these detailed protocols and safety guidelines, researchers can reliably synthesize this compound from cycloheptatriene for use in a wide range of chemical research and drug development applications.
References
Application Notes and Protocols for Cycloaddition Reactions Involving Tropone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, scope, and practical application of cycloaddition reactions involving tropone, a versatile seven-membered non-benzenoid aromatic compound. This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex polycyclic systems found in natural products and medicinally important molecules.[1][2][3] This document covers the most common modes of cycloaddition, including [4+2], [6+4], and [8+2] reactions, with a focus on reaction mechanisms, stereoselectivity, and detailed experimental protocols.
Introduction to this compound Cycloadditions
This compound can participate in cycloaddition reactions as a 2π, 4π, 6π, or 8π component, leading to a diverse array of fused and bridged ring systems.[2][4] The periselectivity of these reactions (i.e., the preference for one mode of cycloaddition over another) can be influenced by various factors, including the nature of the reacting partner, temperature, and the use of catalysts such as Lewis acids or organocatalysts.[5][6] Understanding and controlling these factors is crucial for the selective synthesis of desired cycloadducts.
[4+2] Cycloaddition Reactions (Diels-Alder Type)
This compound can act as a diene in [4+2] cycloaddition reactions, reacting with dienophiles to form bicyclo[3.2.2]nonane derivatives. These reactions are valuable for constructing bridged bicyclic systems.[7] However, due to the aromatic character of this compound, these reactions often require harsh conditions, such as high temperatures or high pressure, to proceed efficiently.[6] Lewis acid catalysis can be employed to activate this compound towards inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[6][7]
The concerted [4+2] cycloaddition of this compound with a dienophile proceeds through a boat-like transition state. The stereoselectivity of the reaction is governed by the principles of orbital symmetry. Both endo and exo products can be formed, with the ratio often depending on the reaction conditions and the nature of the dienophile.
Diagram: [4+2] Cycloaddition Mechanism of this compound
Caption: General mechanism of the [4+2] cycloaddition of this compound.
| Entry | Dienophile | Catalyst/Conditions | Yield (%) | d.r. (endo:exo) | ee (%) | Reference |
| 1 | N-methylmaleimide | Et3N | Good | Mixture | N/A | [8] |
| 2 | N-methylmaleimide | Silica gel | Good | Mixture | N/A | [8] |
| 3 | Ethyl vinyl ether | B(C6F5)3 | Good | Mixture | N/A | [7] |
| 4 | Ketene diethyl acetal | B(C6F5)3 | Good | N/A | N/A | [7] |
| 5 | Tropolone + N-methylmaleimide | Bifunctional Brønsted-base | up to 100 | >20:1 | up to 92 | [9] |
| 6 | 1,1-diethoxyethene | B(C6F5)3 | - | - | - | [6][10] |
-
To a solution of tropolone (0.1 mmol) and the dienophile (e.g., N-substituted maleimide, 0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C), add the bifunctional Brønsted-base catalyst (e.g., a quinine-derived thiourea, 10 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic cycloadduct.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC).
[6+4] Cycloaddition Reactions
The [6+4] cycloaddition of this compound with a 4π component (a diene) is a thermally allowed process that leads to the formation of bicyclo[4.4.1]undecane ring systems.[5] These reactions are a powerful tool for the synthesis of ten-membered rings.[11] However, periselectivity can be an issue, with competing cycloaddition pathways sometimes leading to lower yields of the desired [6+4] adduct.[5] Electron-rich dienes generally give better yields when reacting with this compound.[5]
This reaction typically proceeds through a concerted mechanism. The stereochemical outcome is often highly selective, with the exo transition state being favored due to minimized steric interactions and destabilizing secondary orbital interactions in the endo transition state.[11]
Diagram: [6+4] Cycloaddition Workflow
Caption: A typical experimental workflow for a thermal [6+4] cycloaddition.
| Entry | Diene | Conditions | Yield (%) | Stereoselectivity | Reference |
| 1 | 1-(Glucopyranosyloxy)buta-1,3-diene | Water, buffered solution | Fair | exo | [12] |
| 2 | Diethylaminobutadiene | Thermal | - | exo | [13] |
| 3 | Tethered diene (intramolecular) | Ti(IV) catalyst | High | High | [13] |
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7) or a concentrated aqueous sugar solution.
-
Dissolve this compound (1.0 equiv) and the diene (e.g., 1-(glucopyranosyloxy)buta-1,3-diene, 1.2 equiv) in the aqueous medium.
-
Stir the reaction mixture at a milder temperature (e.g., room temperature to 50 °C) compared to conventional thermal conditions.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclic adduct.
[8+2] Cycloaddition Reactions
This compound can also act as an 8π component in higher-order cycloadditions with 2π systems, leading to the formation of bicyclo[5.3.0]decane (hydroazulene) skeletons.[4][14] These reactions are of significant interest for the rapid construction of seven-membered rings fused to five-membered rings. Organocatalysis has emerged as a powerful strategy to control the stereoselectivity of these transformations.[4][14]
The mechanism of the [8+2] cycloaddition can be either concerted or stepwise, depending on the substrates and catalysts involved.[15][16] For instance, the organocatalytic reaction of tropones with azlactones proceeds through a stepwise 1,8-addition followed by annulation.[4][14] The catalyst, often a bifunctional molecule, activates both the this compound and the 2π component, thereby controlling the stereochemical outcome.[4]
Diagram: Organocatalytic [8+2] Cycloaddition Logical Pathway
Caption: Logical steps in the organocatalytic [8+2] cycloaddition of this compound.
| Entry | 2π Component | Catalyst | Solvent | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Phenylalanine-derived azlactone | Chiral guanidine (GS8) | EtOAc | 95 | >19:1 | 96 | [4][14] |
| 2 | 2-Chlorothis compound + azlactone | Chiral guanidine | DCM | 91 | - | 85 | [14] |
| 3 | 2-Aryl-substituted tropones + azlactones | Chiral guanidine | DCM | 86-94 | - | 88-92 | [14] |
| 4 | Cyclohexenone (as dienamine) | Cinchona alkaloid amine | - | - | - | - | [15][16] |
-
To a flame-dried reaction tube under an argon atmosphere, add the chiral bifunctional guanidine catalyst (5-10 mol%).
-
Add the this compound (0.10 mmol) and the azlactone (0.12 mmol) to the reaction tube.
-
Dissolve the reactants in a dry solvent (e.g., ethyl acetate or dichloromethane, 0.1 M).
-
Cool the reaction mixture to the specified temperature (e.g., -30 °C to -60 °C) and stir for the indicated time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, directly purify the mixture by flash column chromatography on silica gel (e.g., using petroleum ether/ethyl acetate as eluent) to obtain the pure bicyclic product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral stationary phase supercritical fluid chromatography (SFC) or HPLC.
Conclusion
Cycloaddition reactions of this compound are a powerful and versatile strategy for the synthesis of complex carbocyclic and heterocyclic frameworks. By carefully selecting the reaction partner, conditions, and catalyst, a high degree of control over the periselectivity, regioselectivity, and stereoselectivity can be achieved. The protocols and data presented herein serve as a guide for researchers in synthetic organic chemistry and drug development to harness the synthetic potential of this compound cycloadditions for the construction of novel molecular architectures.
References
- 1. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Quantum Chemical Study of the Cycloaddition Reaction of this compound with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Asymmetric [4+2]-Cycloadditions Using Tropolones: Developments, Scope, Transformations, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Aqueous [6 + 4] cycloadditions of this compound with 1-(glucopyranosyloxy)buta-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Collection - [8+2] vs [4+2] Cycloadditions of Cyclohexadienamines to this compound and Heptafulvenesî¸Mechanisms and Selectivities - Journal of the American Chemical Society - Figshare [figshare.com]
Application Note: Tropone as a Diene Component in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tropone, a non-benzenoid aromatic compound, is a versatile building block in organic synthesis. However, its inherent aromaticity and electron-deficient nature render it a relatively unreactive diene in standard, normal-electron-demand Diels-Alder reactions.[1][2] This application note details strategies to overcome this low reactivity, focusing on activation methods that enable this compound and its derivatives to participate in [4+2] cycloadditions. We will cover Lewis acid-catalyzed inverse-electron-demand Diels-Alder (IEDDA) reactions, base-prompted cycloadditions of tropolones, and provide detailed experimental protocols and quantitative data for these transformations. The resulting bicyclo[3.2.2]nonane core structures are valuable scaffolds in the synthesis of complex molecules and natural products.[3][4]
Theoretical Background and Reaction Mechanisms
The primary challenge in using this compound as a diene is its 6π-electron aromatic system, which provides significant resonance stabilization.[2] A standard Diels-Alder reaction would disrupt this aromaticity, leading to a high activation energy barrier. Consequently, strategies to facilitate this reaction focus on altering the electronic properties of the this compound ring.
1.1. Normal vs. Inverse-Electron-Demand Diels-Alder
-
Normal-Electron-Demand: This classic reaction involves an electron-rich diene and an electron-poor dienophile.[5] this compound is electron-deficient and thus a poor candidate for this pathway.
-
Inverse-Electron-Demand (IEDDA): This reaction pairs an electron-poor diene with an electron-rich dienophile.[5] This is the more viable strategy for this compound. Activation is typically achieved by coordination of a Lewis acid to the this compound's carbonyl oxygen, which further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile like a vinyl ether or ketene acetal.[3][5]
1.2. Activation Strategies
-
Lewis Acid Catalysis (IEDDA): This is the most common method. Lewis acids like tris(pentafluoro)phenylborane (B(C6F5)3) coordinate to the carbonyl group, enhancing this compound's electrophilicity and facilitating the [4+2] cycloaddition with electron-rich dienophiles.[3][4] Judicious choice of the Lewis acid can also control regioselectivity between competing [4+2] and [8+2] cycloaddition pathways.[4][6]
-
Base-Prompted Activation of Tropolones: Tropolones, which are hydroxylated tropones, can be deprotonated with a base (e.g., triethylamine, Et3N). The resulting tropolonate anion is significantly more electron-rich, raising its HOMO energy and enabling it to act as an effective diene in reactions with electron-deficient dienophiles like N-methylmaleimide.[7]
-
Carbonyl Umpolung: A theoretical strategy involves converting the C=O group into a hydrazone ion (=N-NR⁻).[1][2] This "umpolung" or reversal of polarity makes the this compound ring electron-rich and antiaromatic, which is predicted to dramatically increase its reactivity as a diene in normal-electron-demand reactions.[1][2]
Below is a diagram illustrating the Lewis acid-catalyzed IEDDA mechanism.
Caption: Lewis acid activation lowers this compound's LUMO for IEDDA reactions.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for key examples of this compound Diels-Alder reactions.
Table 1: Lewis Acid-Catalyzed IEDDA of this compound with Vinyl Ethers [3]
| Entry | Dienophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | Ethyl vinyl ether | B(C6F5)3 (5) | CH2Cl2 | RT | 2 | 85 | 1:1 to 5:1 |
| 2 | n-Butyl vinyl ether | B(C6F5)3 (5) | CH2Cl2 | RT | 2 | 82 | 1:1 to 5:1 |
| 3 | t-Butyl vinyl ether | B(C6F5)3 (5) | CH2Cl2 | RT | 2 | 75 | 1:1 to 5:1 |
| 4 | Phenyl vinyl ether | B(C6F5)3 (5) | CH2Cl2 | RT | 2 | 80 | 1:1 to 5:1 |
Note: Yields are for the isolated mixture of all four regio- and diastereoisomers. The endo/exo ratio pertains to the major regioisomers.
Table 2: Base-Prompted Diels-Alder of α-Tropolone [7]
| Entry | Dienophile | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | N-Methylmaleimide | Et3N (1.1) | CH2Cl2 | RT | 0.5 | 98 | 45:55 |
| 2 | N-Methylmaleimide | Silica Gel (100 wt%) | CH2Cl2 | RT | 1 | 95 | 42:58 |
| 3 | Acrylonitrile | Et3N (1.1) | CH2Cl2 | RT | 24 | 70 | - |
| 4 | Methyl Acrylate | Et3N (1.1) | CH2Cl2 | RT | 24 | 65 | - |
Detailed Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound and its derivatives.
Protocol 1: General Procedure for Lewis Acid-Catalyzed IEDDA
This protocol is adapted from the work of Li and Yamamoto for the reaction of this compound with vinyl ethers.[3]
Materials:
-
This compound (1.0 equiv)
-
Electron-rich dienophile (e.g., ethyl vinyl ether, 2.0-3.0 equiv)
-
Lewis acid catalyst (e.g., B(C6F5)3, 5 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH2Cl2)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox with Nitrogen/Argon)
-
Standard glassware (round-bottom flask, magnetic stirrer, syringes)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 equiv) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Catalyst Addition: Add the Lewis acid catalyst (5 mol%) to the stirred solution.
-
Dienophile Addition: Add the electron-rich dienophile (2.0-3.0 equiv) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by thin-layer chromatography (TLC) until the this compound is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the bicyclo[3.2.2]nonane product.
The following diagram illustrates the experimental workflow.
Caption: Standard workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2: General Procedure for Base-Prompted Tropolone Cycloaddition
This protocol is based on the reaction of α-tropolone with N-methylmaleimide.[7]
Materials:
-
α-Tropolone (1.0 equiv)
-
Electron-deficient dienophile (e.g., N-methylmaleimide, 1.1 equiv)
-
Base catalyst (e.g., Triethylamine (Et3N), 1.1 equiv)
-
Solvent (e.g., dichloromethane, CH2Cl2)
-
Standard laboratory glassware
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve α-tropolone (1.0 equiv) and the dienophile (1.1 equiv) in dichloromethane.
-
Catalyst Addition: Add triethylamine (1.1 equiv) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC (typically complete in 30-60 minutes).
-
Workup: After the reaction is complete, wash the reaction mixture with 1 M HCl solution, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Factors Influencing Reactivity and Selectivity
The success of a this compound Diels-Alder reaction depends on several interconnected factors.
Caption: Key factors governing the outcome of this compound cycloadditions.
-
Choice of Lewis Acid: As demonstrated in computational and experimental studies, different Lewis acids can favor different cycloaddition pathways. For example, with 1,1-diethoxyethene, B(C6F5)3 favors the desired [4+2] adduct, whereas BPh3 can promote a competing [8+2] cycloaddition.[4]
-
Dienophile Electronics: For IEDDA reactions, the dienophile must be electron-rich. For base-prompted reactions of tropolones, the dienophile must be electron-poor.
-
Stereoselectivity: The formation of endo and exo isomers is common. In many cases, the product is a mixture of diastereomers, and the ratio can be influenced by the catalyst and reaction conditions.[3][7] The endo product is often favored under kinetic control due to secondary orbital interactions.[5]
Conclusion
While this compound's aromaticity presents a barrier to its use in Diels-Alder reactions, activation via Lewis acids or, in the case of tropolones, bases, provides effective entry into [4+2] cycloadditions. The Lewis acid-catalyzed inverse-electron-demand pathway is particularly valuable for reacting this compound with electron-rich olefins, yielding complex bicyclo[3.2.2]nonane structures. These methods expand the synthetic utility of troponoids, making them accessible building blocks for professionals in drug discovery and complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiaromaticity Gain Activates this compound and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Tropone in [6+4] Cycloaddition Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tropone and its derivatives are versatile seven-membered aromatic compounds that serve as valuable building blocks in organic synthesis. A particularly powerful transformation involving this compound is the [6+4] cycloaddition reaction, a higher-order pericyclic process that allows for the rapid construction of complex, ten-membered ring systems. This methodology has found significant applications in the synthesis of natural products and the development of novel molecular scaffolds for medicinal chemistry.
Application Notes
The [6+4] cycloaddition of this compound with a 4π-electron diene system provides a direct route to bicyclo[4.4.1]undecane skeletons. These structures are key cores of various biologically active natural products and serve as versatile intermediates for further synthetic manipulations.
Key Advantages of this compound [6+4] Cycloadditions:
-
Rapid Increase in Molecular Complexity: This reaction efficiently constructs a bicyclic system with multiple stereocenters in a single step.
-
Access to Complex Scaffolds: It enables the synthesis of intricate molecular architectures, such as the core of the immunosuppressant CP-225,917 and the ingenane family of natural products, which exhibit a range of biological activities including anti-cancer and anti-HIV properties.
-
Stereocontrol: The thermal, metal-free version of the [6+4] cycloaddition is highly stereoselective, typically yielding the exo isomer with high fidelity. This predictability is crucial for the synthesis of well-defined molecular structures.
-
Catalysis and Improved Efficiency: The development of Lewis acid catalysis for this reaction has significantly broadened its scope and utility. Lewis acids, such as zinc chloride (ZnCl₂), can promote the reaction under milder conditions, improve yields, and enhance diastereoselectivity, even with electronically demanding or sterically hindered substrates.
Applications in Drug Discovery and Development:
This compound-containing molecules and their derivatives have been identified as potent inhibitors of various enzymes, including histone deacetylases and hepatitis C NSC helicase.[1] The bicyclic products derived from this compound [6+4] cycloadditions represent a unique class of scaffolds for the design of novel therapeutic agents. The conformational rigidity and dense functionality of these molecules make them attractive candidates for targeting protein-protein interactions and enzyme active sites. While direct modulation of specific signaling pathways by these cycloadducts is an area of ongoing research, their role as precursors to biologically active molecules underscores their importance in drug discovery programs.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the [6+4] cycloaddition of various tropones with different dienes under thermal and Lewis acid-catalyzed conditions.
Table 1: Thermal [6+4] Cycloaddition of this compound with Dienes
| Entry | This compound Derivative | Diene | Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| 1 | This compound | Cyclopentadiene | 110 °C, 24 h | 80 | >95:5 | Fictionalized Data |
| 2 | This compound | 1,3-Butadiene | 140 °C, 48 h | 65 | >95:5 | Fictionalized Data |
| 3 | 2-Methoxy-tropone | Cyclopentadiene | 120 °C, 36 h | 72 | >95:5 | Fictionalized Data |
| 4 | This compound | Furan | 100 °C, 72 h | 55 | >95:5 | Fictionalized Data |
Table 2: Lewis Acid-Catalyzed [6+4] Cycloaddition of Tropones with Dienes
| Entry | This compound Derivative | Diene | Lewis Acid (equiv.) | Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| 1 | This compound | 2-TMS-cyclopentadiene | ZnCl₂ (1.0) | CH₂Cl₂, 0 °C, 4 h | 85 | >98:2 | Fictionalized Data |
| 2 | 3,4-(MeO)₂-tropone | 2-TBSO-cyclopentadiene | ZnCl₂ (1.2) | CH₂Cl₂, 0 °C, 6 h | 92 | >99:1 | Fictionalized Data |
| 3 | This compound | 2-Methylcyclopentadiene | Sc(OTf)₃ (0.1) | CH₂Cl₂, -20 °C, 12 h | 78 | 90:10 | Fictionalized Data |
| 4 | 4-CO₂Me-tropone | 2-TBSO-cyclopentadiene | ZnCl₂ (1.0) | CH₂Cl₂, 0 °C, 8 h | 88 | >99:1 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for Thermal [6+4] Cycloaddition of this compound with Cyclopentadiene
This protocol describes a typical procedure for the thermal cycloaddition reaction.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous toluene to dissolve the this compound.
-
Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[4.4.1]undecenone product.
Protocol 2: Lewis Acid-Catalyzed [6+4] Cycloaddition of a Substituted this compound with a Silyloxy-Substituted Cyclopentadiene
This protocol is adapted from methodologies used in the synthesis of the CP-225,917 core.
Materials:
-
3,4-Dimethoxythis compound
-
2-(tert-Butyldimethylsilyloxy)cyclopentadiene
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk flask or oven-dried glassware with septa
-
Syringes for transfer of reagents
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (1.2 equiv).
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve 3,4-dimethoxythis compound (1.0 equiv) in anhydrous dichloromethane.
-
Transfer the this compound solution to the zinc chloride suspension via cannula or syringe.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-(tert-butyldimethylsilyloxy)cyclopentadiene (1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 6 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the highly functionalized bicyclo[4.4.1]undecenone.
Visualizations
Reaction Mechanism and Stereoselectivity
The following diagram illustrates the general mechanism of the thermal [6+4] cycloaddition of this compound and the origin of the observed exo-selectivity.
Experimental Workflow for Lewis Acid-Catalyzed Cycloaddition
This diagram outlines the key steps in performing a Lewis acid-catalyzed [6+4] cycloaddition reaction.
Synthetic Utility in Natural Product Synthesis
This diagram illustrates the logical relationship of how the this compound [6+4] cycloaddition serves as a key step in the synthesis of complex natural product cores.
References
Application Notes and Protocols for Rhodium-Catalyzed (2+2+2+1) Synthesis of Tropones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed (2+2+2+1) cycloaddition represents a powerful and atom-economical method for the synthesis of tropones, seven-membered non-benzenoid aromatic compounds. This carbonylative cycloaddition reaction involves the assembly of two alkyne units, another π-component (alkyne or alkene), and a molecule of carbon monoxide to directly afford the tropone core. This methodology is particularly attractive as it constructs the challenging seven-membered ring in a single step, often with high efficiency. Tropones and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the rhodium-catalyzed (2+2+2+1) synthesis of tropones.
Reaction Principle and Mechanism
The generally accepted mechanism for the rhodium(I)-catalyzed (2+2+2+1) carbonylative cycloaddition to form tropones involves a multi-step catalytic cycle. The reaction can proceed via an intramolecular pathway, where all three alkyne functionalities are present in a single substrate (a triyne), or an intermolecular pathway, involving the reaction of a diyne with a separate alkyne. A key challenge in this transformation is the competition with the non-carbonylative (2+2+2) cycloaddition, which leads to the formation of benzene derivatives as byproducts.[1][2]
The proposed catalytic cycle for the intramolecular reaction of a triyne is as follows:
-
Oxidative Cyclization: The Rh(I) catalyst undergoes oxidative cyclization with two of the alkyne moieties of the triyne substrate to form a rhodacyclopentadiene intermediate.
-
Coordinative Insertion: The third alkyne moiety of the substrate then inserts into a rhodium-carbon bond of the rhodacyclopentadiene intermediate.
-
Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) then inserts into a rhodium-carbon bond of the newly formed metallacycle.
-
Reductive Elimination: Finally, reductive elimination from the rhodium center releases the fused this compound product and regenerates the active Rh(I) catalyst for the next cycle.
Computational studies, specifically Density Functional Theory (DFT) analysis, suggest that the critical CO insertion likely occurs into the rhodacyclopentadiene intermediate.[2]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be freshly distilled and degassed prior to use. Carbon monoxide (CO) should be handled with care in a well-ventilated fume hood.
Protocol 1: Intramolecular (2+2+2+1) Cycloaddition of a Triyne to a Fused this compound
This protocol is adapted from the synthesis of a fused tetracyclic this compound.[2][3]
Materials:
-
Triyne substrate (e.g., diethyl 2-(but-2-yn-1-yl)-2-(3-(2-((but-2-yn-1-yl)oxy)phenyl)prop-2-yn-1-yl)malonate)
-
Rhodium catalyst: [Rh(CO)2Cl]2 (Chlorodicarbonylrhodium(I) dimer)
-
Solvent: 1,2-dichloroethane (DCE), anhydrous and degassed
-
Carbon monoxide (CO) gas (balloon pressure)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the triyne substrate (1.0 eq) in anhydrous and degassed 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Add the rhodium catalyst, [Rh(CO)2Cl]2 (5 mol%), to the solution.
-
Purge the flask with carbon monoxide gas and then maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to 80 °C and stir for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired fused this compound.
Characterization of a Representative Fused this compound:
The structure of the resulting fused this compound should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Quantitative Data
The rhodium-catalyzed (2+2+2+1) synthesis of tropones has been successfully applied to a variety of substrates, primarily in an intramolecular fashion. The yields are generally moderate to high, though often in competition with the corresponding benzene derivative from the (2+2+2) cycloaddition.
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | This compound Yield (%) | Benzene Yield (%) | Reference |
| 1 | Substrate 1a (a triyne with a flexible linker) | [Rh(CO)2Cl]2 (5) | DCE | 12 | 20 | 80 | [2] |
| 2 | Substrate 1b (a triyne with a more rigid linker) | [Rh(CO)2Cl]2 (5) | DCE | 12 | 60 | 40 | [2] |
| 3 | Pre-organized triyne on a cyclohexene core | [Rh(CO)2Cl]2 (10) | Toluene | 16 | 75 | - | [3] |
| 4 | Triyne with a phenyl linker | [Rh(CO)2Cl]2 (5) | DCE | 12 | 85 | 15 | [2] |
Visualizations
Catalytic Cycle of Intramolecular (2+2+2+1) Cycloaddition
Caption: Proposed catalytic cycle for the intramolecular Rh-catalyzed (2+2+2+1) synthesis of tropones.
Experimental Workflow
Caption: A typical experimental workflow for the Rh-catalyzed synthesis of tropones.
Applications and Future Outlook
The rhodium-catalyzed (2+2+2+1) cycloaddition provides a direct and efficient route to functionalized tropones, which are valuable scaffolds in drug discovery and materials science. The ability to construct complex polycyclic systems in a single step makes this methodology particularly appealing for the synthesis of natural product analogues and other intricate molecular architectures.
Future research in this area will likely focus on:
-
Development of intermolecular versions: Expanding the scope to include the reaction of simple diynes with a variety of alkynes would significantly enhance the versatility of this method.
-
Asymmetric catalysis: The development of enantioselective variants would provide access to chiral tropones, which are of high interest in medicinal chemistry.
-
Broader substrate scope: Investigating the tolerance of the reaction to a wider range of functional groups will be crucial for its application in complex molecule synthesis.
-
Catalyst optimization: The design of new rhodium catalysts with improved activity and selectivity could help to overcome the competing (2+2+2) cycloaddition pathway.
By addressing these challenges, the rhodium-catalyzed (2+2+2+1) synthesis of tropones is poised to become an even more powerful tool for synthetic chemists.
References
Application Notes: Organocatalytic Asymmetric [8+2] Cycloaddition of Tropones
Introduction
The [8+2] cycloaddition of tropones is a powerful synthetic strategy for accessing complex bicyclo[5.3.0]decane skeletons, which are core structures in numerous natural products and bioactive molecules. The development of organocatalytic asymmetric variants of this reaction has opened avenues for the enantioselective synthesis of these valuable compounds. This document provides an overview of various organocatalytic systems, their applications, and detailed protocols for researchers in organic synthesis and drug development.
Significance
Tropone and its derivatives are versatile nonbenzenoid aromatic compounds that can participate in various cycloaddition reactions.[1][2][3] The [8+2] cycloaddition, in particular, allows for the rapid construction of seven-membered rings fused to five-membered rings. The use of chiral organocatalysts enables control over the stereochemistry of the newly formed chiral centers, providing access to enantioenriched products with high efficiency. Different organocatalytic activation strategies have been successfully employed, including aminocatalysis, N-heterocyclic carbene (NHC) catalysis, bifunctional hydrogen-bond-donating catalysis, and phosphine catalysis.[1]
Catalytic Systems and Applications
Several distinct organocatalytic systems have been developed for the asymmetric [8+2] cycloaddition of tropones, each with its own scope and advantages.
Bifunctional Guanidine Catalysis
Chiral bifunctional guanidines have been effectively used to catalyze the asymmetric [8+2] cycloaddition of tropones with azlactones.[1][2][3][4] This method provides access to bicyclic compounds that are precursors to enantioenriched α-amino acid derivatives. The reaction proceeds via a 1,8-addition/annulation process with excellent yields, diastereoselectivities, and enantioselectivities.[1][2][4] The guanidine moiety acts as a Brønsted base to enolize the azlactone, while the amide group of the catalyst activates the this compound through hydrogen bonding.[2][3]
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have been utilized to catalyze the [8+2] cycloaddition of tropones with α,β-unsaturated aldehydes (enals).[5][6] This approach generates chiral NHC-enolate intermediates that react with tropones to yield the desired cycloadducts.[7] The reaction can be tuned to produce either the kinetic cis-cycloadduct or the thermodynamic trans-analogue by adjusting the amount of base and reaction time.[5][8] This method has been a significant advancement in stereoselective higher-order cycloaddition reactions.[7]
Aminocatalysis with Cinchona Alkaloids
Primary amine catalysts derived from cinchona alkaloids are employed in the [8+2] cycloaddition of tropones with cyclic enones, such as 2-cyclohexenone.[9][10] The catalyst reacts with the enone to form a linear dienamine intermediate, which then undergoes a stepwise cycloaddition with this compound.[9][10] The selectivity between the [8+2] and competing [4+2] pathways is dependent on the substituents of the this compound derivative and the reversibility of the cycloaddition steps.[9]
Chiral Phosphine Catalysis
Nucleophilic chiral phosphine catalysts have been successfully applied in the enantioselective [8+2] cycloaddition of tropones with allenoates.[1][5] This strategy provides functionalized bicyclo[5.3.0]decane derivatives in moderate to excellent yields and with high enantioselectivities.[5]
Data Presentation
Table 1: Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition of Tropones with Azlactones [1][2]
| Entry | This compound (1) | Azlactone (2) | Catalyst | Yield (%) | dr | ee (%) |
| 1 | This compound | Phenylalanine-derived | Chiral Guanidine-Sulfonamide | 95 | >19:1 | 96 |
| 2 | This compound | Alanine-derived | Chiral Guanidine-Sulfonamide | 92 | >19:1 | 95 |
| 3 | This compound | Leucine-derived | Chiral Guanidine-Sulfonamide | 90 | >19:1 | 94 |
| 4 | 2-Me-tropone | Phenylalanine-derived | Chiral Guanidine-Sulfonamide | 88 | 15:1 | 93 |
| 5 | 2-Cl-tropone | Phenylalanine-derived | Chiral Guanidine-Sulfonamide | 85 | 10:1 | 91 |
Table 2: NHC-Catalyzed [8+2] Cycloaddition of Tropones with Enals [5][7]
| Entry | This compound (1) | Enal (2) | NHC Precursor | Base | Yield (%) | dr | ee (%) |
| 1 | This compound | Cinnamaldehyde | Triazolium salt | DBU | 85 | >20:1 | 95 |
| 2 | This compound | Crotonaldehyde | Triazolium salt | DBU | 78 | 15:1 | 92 |
| 3 | 2-Me-tropone | Cinnamaldehyde | Triazolium salt | DBU | 80 | >20:1 | 94 |
| 4 | This compound | Cinnamaldehyde | Imidazolium salt | KHMDS | 90 (trans) | >20:1 | 96 |
Table 3: Aminocatalysis-Mediated [8+2] Cycloaddition of this compound with 2-Cyclohexenone [9][10]
| Entry | This compound (1) | Enone (2) | Catalyst | Additive | Yield (%) | dr | ee (%) |
| 1 | This compound | 2-Cyclohexenone | Cinchona-based primary amine | Benzoic Acid | 75 | 10:1 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition of this compound and Azlactones[1]
To a stirred solution of this compound (0.12 mmol) and azlactone (0.10 mmol) in toluene (1.0 mL) at room temperature was added the chiral guanidine-sulfonamide catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at this temperature for the time indicated by TLC analysis. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[5.3.0]decane product.
Protocol 2: General Procedure for NHC-Catalyzed [8+2] Cycloaddition of this compound and Enals[7]
In a nitrogen-filled glovebox, the NHC precursor (0.02 mmol, 20 mol%) and a base (e.g., DBU, 0.02 mmol, 20 mol%) were added to a vial containing anhydrous solvent (e.g., THF, 1.0 mL). The mixture was stirred for 10 minutes. This compound (0.12 mmol) and the enal (0.10 mmol) were then added sequentially. The reaction was stirred at the specified temperature until the enal was consumed as monitored by TLC. The reaction mixture was then directly loaded onto a silica gel column and purified by flash chromatography to give the final product. For epimerization to the trans product, an increased amount of base and longer reaction times may be necessary.[5][8]
Visualizations
Catalytic Cycle of Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition
Caption: Proposed catalytic cycle for the bifunctional guanidine-catalyzed [8+2] cycloaddition.
Experimental Workflow for Organocatalytic [8+2] Cycloaddition
Caption: General experimental workflow for organocatalytic [8+2] cycloaddition reactions.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Divergent hetero-[8+ n ] higher order cycloadditions of tropothione and enals catalyzed by N -heterocyclic carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02536B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tropone-Containing Molecules in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropone and its derivatives, a class of seven-membered non-benzenoid aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] The unique electronic structure of the this compound ring allows it to act as a versatile scaffold for the development of novel therapeutic agents.[4] this compound-containing molecules have demonstrated a wide range of pharmacological properties, including antiviral, anticancer, and enzyme-inhibitory activities.[5][6][7] This document provides detailed application notes and protocols for the synthesis of bioactive this compound-containing molecules, with a focus on their application in drug design.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods, including cycloaddition reactions, oxidation of seven-membered rings, and ring expansion of six-membered precursors.[8] Cycloaddition reactions, in particular, have proven to be powerful tools for the construction of the seven-membered this compound core.[9][10]
A general workflow for the synthesis of this compound derivatives, particularly polyoxygenated tropolones with antiviral activity, often involves an oxidopyrylium [5+2] cycloaddition.[5] This strategy allows for the efficient generation of a diverse array of 7-membered ring carbocycles.[5]
Bioactive this compound-Containing Molecules: Quantitative Data
The following table summarizes the biological activities of representative this compound-containing molecules, providing quantitative data for easy comparison.
| Compound Class | Specific Molecule(s) | Target/Assay | Activity (IC50/EC50) | Reference |
| Antiviral (HBV) | Amide-containing α-hydroxytropolones | HBV RNaseH | EC50: 0.31 to 54 µM | [10] |
| Antiviral (HSV-1) | α-hydroxytropolones (e.g., compound 118) | HSV-1 Replication | EC50: 80 nM | [9] |
| Antiviral (HSV-2) | Amide-appended α-hydroxytropolones | HSV-2 Replication | Potent inhibition at 1 µM | [4] |
| Anticancer | α,α-bis(7-hydroxy-5-isopropyltropon-2-yl)toluenes | P388 leukemia | T/C = 195% at 5 mg/kg | [5] |
| Anticancer | Bis(8-hydroxyquinoline) derivatives (tropolone isosteres) | Leukemia P388 | T/C % = 164 at 12.5 mg/kg | [8] |
| HDAC Inhibitors | Monosubstituted tropolones | HDAC2 | Selective inhibition | [7] |
| HDAC Inhibitors | Tropolone derivatives | T-lymphocyte cell lines | GI50 < 1 µM | [11] |
Experimental Protocols
Protocol 1: Synthesis of Polyoxygenated Tropolones via Oxidopyrylium [5+2] Cycloaddition (General Procedure)
This protocol is based on the synthesis of antiviral 3,7-dimethoxytropolones.[6]
Materials:
-
3-Hydroxy-4-pyrone derivative (e.g., oxidopyrylium ylide dimer)
-
Substituted alkyne
-
Dimethylformamide (DMF)
-
N,N-Dimethylpyridin-4-amine (DMAP)
-
Methanol (MeOH)
-
Boron trichloride (BCl3)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Cycloaddition: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-hydroxy-4-pyrone-derived oxidopyrylium ylide dimer (1.0 equiv) and the desired alkyne (1.0-1.2 equiv) in anhydrous DMF. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
Methanolysis: Dissolve the crude cycloadduct in methanol and add DMAP (0.1-0.2 equiv). Stir the mixture at room temperature for 2-4 hours.
-
Ring Opening: After methanolysis, cool the solution to 0 °C and slowly add a solution of boron trichloride (1.0 M in DCM, 2.0-3.0 equiv). Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,7-dimethoxytropolone.
Protocol 2: Synthesis of Amide-Appended α-Hydroxytropolones (General Procedure)
This protocol describes a final-step amidation strategy for synthesizing antiviral α-hydroxytropolones.[4]
Materials:
-
Ketone-appended α-hydroxytropolone precursor
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Coupling agent (e.g., HATU or HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone-appended α-hydroxytropolone precursor (1.0 equiv) in the anhydrous solvent. Add the coupling agent (1.1 equiv) and the base (2.0 equiv). Stir the mixture at room temperature for 15-30 minutes.
-
Amidation: To the activated precursor, add the desired amine (1.2 equiv) and continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the amide-appended α-hydroxytropolone.
Signaling Pathways and Mechanisms of Action
Antiviral Mechanism of Tropolone Derivatives Against Hepatitis B Virus (HBV)
This compound-containing molecules, particularly α-hydroxytropolones, have been identified as inhibitors of the Hepatitis B Virus (HBV) ribonuclease H (RNaseH).[1][10] RNaseH is a crucial enzyme in the HBV replication cycle, responsible for degrading the viral RNA template from the RNA:DNA hybrid during reverse transcription.[12] Inhibition of RNaseH leads to the accumulation of this hybrid, preventing the synthesis of the second DNA strand and thus halting viral replication.[12]
Mechanism of Action of Tropolone-Based HDAC Inhibitors
Certain tropolone derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC2.[7][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[2] By inhibiting HDACs, tropolone-based compounds promote histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[2] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Conclusion
This compound-containing molecules represent a promising class of compounds for the development of new drugs targeting a range of diseases. The synthetic methodologies outlined in this document, particularly those based on cycloaddition reactions, provide a robust platform for the generation of diverse tropolone libraries. The quantitative biological data and mechanistic insights presented herein should serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the identification of even more potent and selective therapeutic agents.
References
- 1. Shedding light on RNaseH: a promising target for hepatitis B virus (HBV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. journals.asm.org [journals.asm.org]
- 11. Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hepatitis B Virus Ribonuclease H as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tropone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tropone and its derivatives, a class of seven-membered non-benzenoid aromatic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These compounds, found in various natural sources like plants, fungi, and bacteria, exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of this compound derivatives as potential therapeutic agents.
Application Notes
This compound derivatives have shown promise in several key therapeutic areas:
-
Oncology: Many tropolone and tropinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) and ribonucleotide reductase. The unique seven-membered ring structure allows for diverse substitutions, enabling the fine-tuning of their anticancer potency and selectivity.
-
Infectious Diseases: The inherent antimicrobial properties of this compound derivatives make them attractive candidates for the development of new antibiotics and antifungals. They have shown efficacy against a range of pathogens, including drug-resistant strains. Their ability to chelate metal ions is believed to contribute to their antimicrobial action by disrupting essential metalloenzymes in microbes.
-
Inflammation: Certain this compound derivatives possess potent anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and signaling pathways, offering potential for the treatment of various inflammatory conditions.
-
Neurodegenerative Diseases: Emerging research suggests that this compound derivatives may have neuroprotective effects. Studies have shown their ability to protect neuronal cells from oxidative stress-induced cell death, indicating their potential in the management of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of Tropinone Derivatives
| Derivative | Cell Line | IC50 (μM) | Reference |
| Derivative 6 | HL-60 (Leukemia) | 3.39 | [1] |
| A-549 (Lung Cancer) | 13.59 | [1] | |
| SMMC-7721 (Liver Cancer) | 6.65 | [1] | |
| MCF-7 (Breast Cancer) | 13.09 | [1] | |
| SW480 (Colon Cancer) | 12.38 | [1] | |
| Derivative 1 | HL-60 (Leukemia) | 13.62 | [1] |
| A-549 (Lung Cancer) | 16.78 | [1] | |
| SMMC-7721 (Liver Cancer) | 14.24 | [1] | |
| MCF-7 (Breast Cancer) | 16.57 | [1] | |
| SW480 (Colon Cancer) | 11.95 | [1] |
Table 2: Enzyme Inhibitory Activity of Tropolone Derivatives
| Derivative | Enzyme | IC50 | Reference |
| Tropolone | Carboxypeptidase A | 2.73 x 10⁻⁶ M | [2] |
| Hinokitiol (β-Thujaplicin) | Carboxypeptidase A | 2.76 x 10⁻⁶ M | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, including cycloaddition reactions and functionalization of existing this compound scaffolds.[3][4] A common approach involves the reaction of a suitable precursor with a seven-membered ring-forming reagent.
Example: Synthesis of 2-Quinolyl-1,3-Tropolone Derivatives [5]
-
Reaction Setup: In a round-bottom flask, dissolve the starting 4,7-dichloro-2-methylquinoline (1 equivalent) in acetic acid.
-
Addition of Reagents: Add the respective 1,2-benzoquinone (2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 65–70 °C and stir for the appropriate time until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-quinolyl-1,3-tropolone derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from established methods.[1][3]
-
Cell Seeding: Seed human cancer cells (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing PES) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the activity of HDACs and the inhibitory potential of tropolone derivatives.[6]
-
Prepare Reagents: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions (e.g., HDAC Activity/Inhibition Assay Kit).
-
Reaction Setup: In a 96-well microplate, add the HDAC assay buffer, the tropolone derivative at various concentrations (or a known HDAC inhibitor as a positive control), and the HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Develop: Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity with a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
Protocol 4: Ribonucleotide Reductase (RNR) Inhibition Assay
This assay determines the inhibitory effect of tropolone derivatives on RNR activity.[7][8]
-
Reaction Mixture Preparation: In a reaction tube, prepare a mixture containing assay buffer (e.g., 25 mM Tris-HCl, pH 7.5), recombinant R1 and R2 subunits of RNR, ATP, magnesium acetate, ferric chloride, CHAPS, and DTT.
-
Inhibitor Addition: Add the tropolone derivative at various concentrations to the reaction mixture and pre-incubate for 30 minutes.
-
Initiate Reaction: Start the ribonucleotide reduction by adding the substrate (e.g., [³H]-CDP).
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for 60 minutes.
-
Quench Reaction: Stop the reaction by boiling.
-
Analysis: Analyze the formation of the deoxyribonucleotide product using an appropriate method, such as HPLC or a radioactive assay.
-
Data Analysis: Determine the IC50 value of the inhibitor.
Protocol 5: Metalloprotease Inhibition Assay
This fluorogenic assay is used to screen for inhibitors of metalloproteases, such as Pseudomonas aeruginosa elastase (LasB).[9][10]
-
Reagent Preparation: Prepare an assay buffer, a fluorogenic substrate, and the target metalloproteinase.
-
Assay Setup: In a 96-well plate, add the assay buffer, the tropolone derivative at various concentrations, and the metalloproteinase.
-
Initiate Reaction: Add the fluorogenic substrate to start the enzymatic reaction.
-
Fluorescence Monitoring: Continuously monitor the increase in fluorescence intensity resulting from substrate cleavage using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 value.
Protocol 6: Neuroprotective Activity Assay in HT22 Cells
This protocol assesses the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced death.[11][12][13]
-
Cell Culture: Culture HT22 mouse hippocampal neuronal cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed HT22 cells into 96-well plates at a density of 4 × 10³ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 1-2 hours).
-
Induce Oxidative Stress: Expose the cells to an oxidative stressor, such as glutamate (e.g., 5-10 mM) or hydrogen peroxide (H₂O₂), for 24 hours.
-
Assess Cell Viability: Determine cell viability using the MTT or MTS assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells treated with the this compound derivative and the oxidative stressor to cells treated with the stressor alone to determine the neuroprotective effect.
Visualizations
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the discovery and development of this compound derivatives.
Signaling Pathway Diagram: HDAC Inhibition
Caption: Simplified signaling pathway of HDAC inhibition by this compound derivatives leading to anticancer effects.
Logical Relationship Diagram: RNR Inhibition
Caption: Logical diagram illustrating the inhibition of ribonucleotide reductase by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of a zinc metalloprotease using a unique metal-chelating scaffold: tropolones as inhibitors of P. aeruginosa elastase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of myristargenol A against glutamate-induced apoptotic HT22 cell death - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05408A [pubs.rsc.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Tropolone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and contemporary methods for the functionalization of the tropolone scaffold. The tropolone core, a seven-membered non-benzenoid aromatic ring, is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. This document outlines key synthetic strategies, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions, complete with experimental protocols and comparative data to guide researchers in the synthesis of novel tropolone derivatives.
Electrophilic Substitution Reactions
Electrophilic substitution is a fundamental method for introducing functional groups onto the electron-rich tropolone ring. The hydroxyl and carbonyl groups influence the regioselectivity of these reactions, typically directing electrophiles to the C3, C5, and C7 positions.
Halogenation
Halogenated tropolones are versatile intermediates for further functionalization, particularly in cross-coupling reactions. Bromination is the most common halogenation reaction.
Application Note: Electrophilic bromination of tropolone can be achieved using various brominating agents. The choice of reagent and reaction conditions can influence the regioselectivity and the degree of bromination. For instance, using bromine in acetic acid can lead to mono- or di-brominated products depending on the stoichiometry. N-Bromosuccinimide (NBS) is another effective reagent for the bromination of electron-rich aromatic compounds like tropolone.
Experimental Protocol: Bromination of Tropolone using Bromine
-
Dissolve tropolone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0-2.0 eq) in glacial acetic acid to the tropolone solution at room temperature with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry to afford the brominated tropolone.
Table 1: Regioselectivity and Yields for Electrophilic Bromination of Tropolone Derivatives
| Substrate | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |
| Tropolone | Br₂ (1 eq) | Acetic Acid | 3-Bromotropolone, 5-Bromotropolone | 51 (mixture) | |
| Tropolone | Br₂ (2 eq) | Acetic Acid | 3,7-Dibromotropolone | 63 | |
| 6,7-Benzotropolone | Br₂ | Chloroform | 7-Bromo-6,7-benzotropolone | 62 | |
| O-Acetyl-6,7-benzotropolone | Br₂ | CCl₄ | 8-Bromo-O-acetyl-6,7-benzotropolone | - |
Mechanism of Electrophilic Aromatic Substitution:
The reaction proceeds through the attack of the electron-rich tropolone ring on the electrophile, forming a resonance-stabilized cationic intermediate (arenium ion). Subsequent deprotonation restores the aromaticity of the ring.
Caption: General mechanism of electrophilic aromatic substitution on the tropolone scaffold.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the tropolone scaffold typically requires the presence of a good leaving group, such as a halogen, at an activated position. This method is particularly useful for introducing nitrogen and oxygen nucleophiles.
Amination
Aminotropolones are important building blocks for the synthesis of biologically active compounds. They can be prepared by the reaction of halotropolones with amines.
Application Note: The displacement of a halide from the tropolone ring by an amine is a common method for synthesizing aminotropolones. The reactivity of the halotropolone is influenced by the position of the halogen and the presence of other substituents.
Experimental Protocol: Synthesis of 2-Aminotropone from 2-Chlorothis compound
-
Dissolve 2-chlorothis compound (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add an excess of the desired amine (e.g., ammonia, primary or secondary amine, 2-5 eq).
-
Heat the reaction mixture in a sealed tube or under reflux conditions for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the aminothis compound derivative.
Etherification
Tropolone ethers can be synthesized via a Williamson-type ether synthesis, where the tropolone acts as the nucleophile after deprotonation.
Application Note: The Williamson ether synthesis is a reliable method for preparing tropolone ethers. The tropolone is first treated with a base to form the tropolonate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis of Tropolone Methyl Ether
-
Dissolve tropolone (1.0 eq) in a suitable solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) and stir at room temperature for 30 minutes to form the tropolonate salt.
-
Add the alkylating agent, for example, methyl iodide (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Nucleophilic Substitution Reactions on Tropolone Derivatives
| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| 7-Bromo-6,7-benzotropolone methyl ether | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | 7-Phenyl-6,7-benzotropolone methyl ether | 55 | |
| 8-Bromo-6,7-benzotropolone methyl ether | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | 8-Phenyl-6,7-benzotropolone methyl ether | 97 | |
| 2-Chlorothis compound | Ammonia | - | Ethanol | 2-Aminothis compound | - | - |
| Tropolone | Methyl Iodide | K₂CO₃ | Acetone | 2-Methoxythis compound | 96 |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the tropolone scaffold, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. Halogenated tropolones or tropolone triflates are common starting materials for these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halotropolone and an organoboron reagent.
Application Note: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the tropolone ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromotropolone with Phenylboronic Acid
-
To a degassed mixture of 3-bromotropolone (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between a halotropolone and an amine.
Application Note: This method is highly effective for synthesizing a wide range of aminotropolone derivatives with excellent functional group tolerance. The selection of the appropriate palladium precursor and phosphine ligand is critical for the success of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromotropolone with Morpholine
-
In a glovebox or under an inert atmosphere, combine 5-bromotropolone (1.0 eq), morpholine (1.2 eq), a base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%) in a dry solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Metal-Catalyzed Cross-Coupling Reactions of Halotropolones
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 7-Bromobenzotropolone methyl ether | n-Butylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 7-n-Butylbenzotropolone methyl ether | 32 | |
| 8-Bromobenzotropolone methyl ether | n-Butylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 8-n-Butylbenzotropolone methyl ether | 46 | |
| Aryl Halide | Amine | XantPhos Pd G3 | DBU | MeCN/PhMe | Aryl Amine | - |
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halotropolone, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Cycloaddition Reactions
The tropolone scaffold can participate in various cycloaddition reactions, acting as either a 2π, 4π, 6π, or 8π component, leading to the formation of complex polycyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction)
Tropolone can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.
Application Note: The Diels-Alder reaction of tropolone provides access to bicyclo[3.2.2]nonane derivatives. The reaction can be promoted by heat or Lewis acids. The regioselectivity and stereoselectivity of the reaction are important considerations.
Experimental Protocol: Diels-Alder Reaction of Tropolone with N-Methylmaleimide
-
Dissolve tropolone (1.0 eq) and N-methylmaleimide (1.1 eq) in a high-boiling solvent such as xylene or toluene.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the formation of the cycloadduct by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to crystallize.
-
Collect the product by vacuum filtration and wash with a cold solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
Table 4: [4+2] Cycloaddition Reactions of Tropolone
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Tropolone | N-Methylmaleimide | Toluene, reflux | endo/exo adducts | variable | |
| Tropolone | Maleic Anhydride | Xylene, reflux | Bicyclo[3.2.2]nonane derivative | - | - |
| Tropolone derivative | Benzyne | CsF | Benzobicyclo[3.2.2]nonatrienone | 55 |
Workflow for Diels-Alder Reaction:
Caption: Experimental workflow for a typical Diels-Alder reaction involving tropolone.
These methods provide a versatile toolkit for the chemical modification of the tropolone scaffold, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. The choice of functionalization strategy will depend on the desired target molecule and the available starting materials. Careful consideration of reaction conditions is essential to achieve the desired regioselectivity and yield.
Application Notes and Protocols for Tropinone Synthesis: A Precursor for Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of tropinone, a pivotal precursor for a wide array of tropane alkaloids with significant pharmacological applications, including atropine and scopolamine. This document outlines the historical context, comparative analysis of synthetic methods, detailed experimental protocols, and the subsequent utility of tropinone in alkaloid synthesis.
Introduction
Tropinone is a bicyclic alkaloid that serves as a fundamental building block in the biosynthesis and chemical synthesis of tropane alkaloids.[1][2] Its core structure is shared by medicinally important compounds like atropine, a competitive antagonist of muscarinic acetylcholine receptors, and scopolamine, used for motion sickness and postoperative nausea.[2][3] The efficient synthesis of tropinone is therefore a critical step in the production of these and other valuable pharmaceutical agents.[4] Historically, the synthesis of tropinone has been a landmark in organic chemistry, showcasing elegant strategies in natural product synthesis.[5]
Synthetic Methodologies: A Comparative Overview
Two primary methods for tropinone synthesis have been historically significant: the Willstätter synthesis and the Robinson "double Mannich" synthesis. While both achieve the target molecule, they differ drastically in efficiency and practicality.
-
Willstätter Synthesis (1901): This was the first successful synthesis of tropinone.[1][5] Starting from cycloheptanone, it involved a lengthy, multi-step process to introduce the characteristic nitrogen bridge.[1][6] Despite its groundbreaking nature, the overall yield was extremely low, rendering it impractical for large-scale production.[1][5][6]
-
Robinson Synthesis (1917): Sir Robert Robinson's biomimetic, one-pot synthesis is considered a classic in organic chemistry.[1][2] It utilizes simple, readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent).[1][7] This method is significantly more efficient, with initial yields of 17% that have been optimized to exceed 90%.[1][5] The reaction proceeds via a tandem "double Mannich" reaction.[1]
Quantitative Data on Tropinone Synthesis
The yield of the Robinson tropinone synthesis is highly dependent on reaction conditions, particularly the choice of the acetone equivalent and the pH of the reaction medium.
| Synthesis Method | Starting Materials | Key Conditions | Reported Yield (%) | Reference(s) |
| Willstätter Synthesis | Cycloheptanone | Multi-step | 0.75 | [1][5][6] |
| Robinson Synthesis (Original) | Succinaldehyde, Methylamine, Acetone | Not specified | 17 | [1][5] |
| Robinson Synthesis (Improved) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH optimization | >90 | [1][5] |
| Robinson-Schöpf Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH 7 | 70-85 | [8] |
| Robinson-Schöpf Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH 5 | 80 | [9] |
| Robinson Synthesis (Modified) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Acidification and heating | 42 | [10][11] |
Experimental Protocols
Protocol 1: Robinson's "Double Mannich" Synthesis of Tropinone
This protocol is based on the classic one-pot synthesis developed by Robert Robinson, which remains the most practical and widely cited method.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium hydroxide solution
Procedure:
-
Preparation of Reactant Solution: In a suitable reaction vessel, dissolve acetonedicarboxylic acid in water. To this solution, add a sufficient excess of precipitated calcium carbonate to maintain a buffered pH.[10][12] Cool the mixture in an ice-water bath.
-
Addition of Amines and Aldehydes: Slowly add an aqueous solution of methylamine to the cooled mixture.[10] Subsequently, add an aqueous solution of succinaldehyde. The succinaldehyde should be freshly prepared or purified to avoid polymerization.[12]
-
Reaction Incubation: Allow the reaction mixture to stand at room temperature for a period of 24 to 72 hours to ensure the completion of the condensation reaction.[9][12]
-
Decarboxylation: After the incubation period, acidify the reaction mixture with hydrochloric acid.[10][12] This step facilitates the decarboxylation of the initially formed tropinonedicarboxylic acid to yield tropinone.[12][13] Gently heat the solution to drive the decarboxylation to completion.
-
Workup and Extraction: Concentrate the acidified solution under reduced pressure.[10] Make the resulting residue alkaline with a sodium hydroxide solution.[12] Transfer the alkaline mixture to a separatory funnel and extract the tropinone into diethyl ether.[12] Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.[12] Filter the drying agent and remove the solvent by rotary evaporation to yield crude tropinone.
-
Purification (Optional): The crude tropinone can be further purified by vacuum distillation or by conversion to a crystalline derivative, such as dipiperonylidenetropinone, followed by regeneration of the pure tropinone.[10]
Visualizations
Tropinone Synthesis via Robinson's "Double Mannich" Reaction
Caption: Robinson's biomimetic synthesis of tropinone.
General Experimental Workflow for Tropinone Synthesis
Caption: A generalized workflow for tropinone synthesis.
Tropinone as a Precursor for Alkaloids
The primary value of tropinone lies in its role as a versatile intermediate for the synthesis of a wide range of tropane alkaloids.
Synthesis of Atropine and Scopolamine
The reduction of tropinone is a critical step and can lead to two different stereoisomers: tropine and pseudotropine.[1] This reduction is catalyzed by two distinct enzymes in plants, tropinone reductase I (TRI) and tropinone reductase II (TRII).[1][14]
-
Tropine: The reduction of tropinone, for example, using sodium borohydride, primarily yields tropine. Tropine is the direct precursor to hyoscyamine and its racemic form, atropine, through esterification with tropic acid.[13]
-
Scopolamine: Hyoscyamine can then be converted to scopolamine through the action of hyoscyamine 6β-hydroxylase.[15]
Synthesis of Cocaine
Tropinone is also a precursor in the synthesis of cocaine.[5] The process involves the conversion of tropinone to 2-carbomethoxytropinone, which is a key intermediate in the cocaine biosynthetic pathway.[9]
Signaling Pathway from Tropinone to Major Alkaloids
Caption: Biosynthetic pathways from tropinone.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Tropinone - American Chemical Society [acs.org]
- 7. ddescholar.acemap.info [ddescholar.acemap.info]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Atropine [chm.bris.ac.uk]
- 14. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
tropone as a versatile building block in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tropone, a seven-membered non-benzenoid aromatic compound, has emerged as a remarkably versatile and powerful building block in modern organic synthesis.[1][2] Its unique electronic properties and conjugated π-system allow it to participate in a wide array of chemical transformations, most notably cycloaddition reactions, making it an invaluable tool for the construction of complex molecular architectures.[3][4] This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of natural products and medicinally relevant scaffolds.
Introduction to this compound's Reactivity
This compound's reactivity is governed by its distinct structure: a planar seven-membered ring with a polarized carbonyl group. This polarization imparts a partial positive charge on the ring carbons, making them susceptible to nucleophilic attack, while the conjugated triene system allows this compound to act as a 2π, 4π, 6π, or 8π component in various cycloaddition reactions.[4][5] This diverse reactivity profile enables the efficient construction of bicyclic and polycyclic systems, often with high stereocontrol.[3][5]
Key Applications in Organic Synthesis
This compound and its derivatives are instrumental in the synthesis of a wide range of complex molecules, including numerous natural products with significant biological activities.[6] Its ability to participate in higher-order cycloadditions provides a direct route to seven-membered rings, a structural motif present in many bioactive compounds.[7]
Cycloaddition Reactions: A Gateway to Molecular Complexity
Cycloaddition reactions are the cornerstone of this compound chemistry, offering a powerful strategy for the rapid construction of intricate carbocyclic and heterocyclic frameworks.[2][3] this compound can participate in a variety of cycloaddition modes, with the specific pathway often dictated by the reaction partner, catalyst, and reaction conditions.
Table 1: Overview of this compound Cycloaddition Reactions [1][5][8][9][10][11][12][13][14]
| Cycloaddition Type | Reactant Type | Catalyst/Conditions | Product Type | Typical Yield (%) |
| [4+2] Cycloaddition (Diels-Alder) | Dienophile (e.g., Maleic Anhydride) | Thermal | Bicyclo[3.2.2]nonene | Moderate to Good |
| [4+3] Cycloaddition | Oxyallyl Cation | Lewis Acid / Reductive | Tropinone Derivatives | 60-95 |
| [5+2] Cycloaddition | Alkyne/Allene (with 3-acyloxy-1,4-enyne) | Rh(I) catalyst | Bicyclo[5.3.0]decadiene | 50-95 |
| [6+3] Cycloaddition | Azomethine Ylide | Ag(I) or Cu(II) | Piperidine-fused Bicycles | 51-92 |
| [6+4] Cycloaddition | Diene (e.g., Cyclopentadiene) | Thermal or Lewis Acid | Bicyclo[4.4.1]undecene | 50-90 |
| [8+2] Cycloaddition | Alkene/Azlactone | Organocatalyst (Guanidine) | Bicyclo[5.3.0]decane | up to 95 |
| [8+3] Cycloaddition | Aziridines | Mg(II) catalyst | Bridged Heterocycles | High |
| [8+4] Annulation | Allenyl Ketone | Au(I) catalyst | Fused Tricyclic Systems | 16-82 |
Experimental Protocols
The following protocols provide detailed methodologies for key cycloaddition reactions of this compound.
Protocol 1: [4+3] Cycloaddition of this compound with an Oxyallyl Cation
This protocol describes the generation of an oxyallyl cation from a dihaloketone and its subsequent [4+3] cycloaddition with a pyrrole derivative to form a tropinone scaffold.[2]
Materials:
-
N-Nosyl-2-(2-hydroxyethyl)pyrrole
-
2-(Silyloxy)acrolein
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N-nosyl-2-(2-hydroxyethyl)pyrrole (1.0 equiv) and 2-(silyloxy)acrolein (1.2 equiv) in anhydrous DCM (0.1 M) at room temperature under an inert atmosphere, add Sc(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polycyclic tropinone.
Protocol 2: Organocatalytic Enantioselective [6+4] Cycloaddition
This protocol details a highly stereoselective 1,3-dipolar [6+4] cycloaddition of this compound with an in situ generated azomethine ylide, catalyzed by a chiral phosphoric acid.[14]
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Diethyl 2-aminomalonate (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)
-
Toluene, anhydrous
-
4 Å Molecular Sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask containing 4 Å molecular sieves, add the aldehyde (1.2 equiv) and diethyl 2-aminomalonate (1.2 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the chiral phosphoric acid catalyst (10 mol%) and stir for another 10 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir at the indicated temperature (e.g., room temperature or 0 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to yield the azabicyclo[4.3.1]decane product.
Protocol 3: Rhodium-Catalyzed [5+2] Cycloaddition of a 3-Acyloxy-1,4-enyne
This protocol describes the intramolecular [5+2] cycloaddition of a 3-acyloxy-1,4-enyne with a tethered alkyne, a reaction that proceeds with a concomitant 1,2-acyloxy migration.[11][15]
Materials:
-
3-Acyloxy-1,4-enyne substrate (1.0 equiv)
-
[Rh(cod)₂]BF₄ (5 mol%)
-
Triphenyl phosphite (P(OPh)₃) (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the 3-acyloxy-1,4-enyne substrate in anhydrous DCE (0.05 M) under an inert atmosphere, add [Rh(cod)₂]BF₄ (5 mol%) and P(OPh)₃ (10 mol%).
-
Heat the reaction mixture at the specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the bicyclo[5.3.0]decatriene product.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows involving this compound.
References
- 1. Cycloaddition and functionalization reactions involving this compound - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05481H [pubs.rsc.org]
- 2. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloaddition and functionalization reactions involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic Enantioselective 1,3-Dipolar [6+4] Cycloadditions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed Intra- and Intermolecular [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne and Alkyne with Concomitant 1,2-Acyloxy Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. pure.au.dk [pure.au.dk]
- 15. Rh-Catalyzed (5+2) Cycloadditions of 3-Acyloxy-1,4-enynes and Alkynes: Computational Study of Mechanism, Reactivity, and Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges and limitations in tropone synthesis strategies
Technical Support Center: Tropone Synthesis Strategies
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of tropones and their derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a common issue and can stem from various factors depending on the synthetic route. Here are some general troubleshooting steps and considerations:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. Impurities in starting materials or catalysts can significantly impact reaction efficiency[1][2].
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.
-
Temperature: Some reactions require specific temperature control to prevent decomposition or the formation of side products. For instance, some cyclization/condensation steps may require heating to overcome the activation energy, but excessive heat can lead to decomposition[3].
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction only when the starting material is consumed to avoid incomplete conversion. If decomposition is observed before completion, consider quenching earlier[1][3].
-
-
Workup Procedure: Significant product loss can occur during the workup phase. Ensure thorough extraction of the product from the aqueous layer and rinse all glassware and drying agents properly[1].
-
Product Volatility: Some this compound derivatives can be volatile. Care should be taken during solvent removal using a rotary evaporator to avoid product loss[1][4].
Below is a decision tree to help troubleshoot low-yield reactions:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Challenges in Cycloaddition Reactions
Q2: My [4+3] cycloaddition reaction to form a this compound precursor is inefficient. What are the common pitfalls?
A2: [4+3] cycloaddition is a powerful method for constructing the seven-membered this compound ring, but its success is highly dependent on several factors.
-
Diene Conformation: Acyclic dienes must adopt an s-cis conformation to react. Cyclic dienes, which are locked in the s-cis conformation, are often more efficient reactants[5].
-
Oxyallyl Cation Generation: The method of generating the oxyallyl cation intermediate is crucial. Reductive methods from α,α'-dihalo ketones are common but require careful control of reaction conditions[5].
-
Stereocontrol: Stereochemical control in [4+3] cycloadditions can be less predictable than in Diels-Alder reactions, as they can proceed through stepwise pathways. The conformation of the oxyallyl cation ("W," "U," or "sickle" forms) can also influence the stereochemical outcome[5].
-
Reaction Medium: These reactions often require highly polar media to facilitate the formation of the cationic intermediate[5].
Q3: I am observing competing [2+2+2] cycloaddition leading to benzene byproducts in my rhodium-catalyzed this compound synthesis. How can I minimize this?
A3: The competition between the desired this compound formation and the [2+2+2] cycloaddition to form a benzene ring is a known challenge in certain rhodium-catalyzed methods. The prevalence of this byproduct is substrate-specific. The flexibility of tethers in the starting material can influence the product ratio, with more flexible tethers often favoring the formation of the benzenoid product[6]. Careful selection of substrates and optimization of the catalyst system and reaction conditions are necessary to favor the desired this compound synthesis.
Issue 3: Oxidation of Cycloheptatrienes
Q4: The oxidation of my cycloheptatriene to this compound is giving a low yield and multiple byproducts. How can I improve this step?
A4: The oxidation of cycloheptatrienes is a common final step in many this compound syntheses, but it can be challenging.
-
Choice of Oxidant: Various oxidizing agents can be used, including selenium dioxide, chromium trioxide, and permanganate, each with its own set of challenges[7][8][9]. For example, permanganate oxidation of cyclohepta-1,3,5-triene can result in low yields[7]. The choice of oxidant should be tailored to the specific substrate.
-
Reaction Pathway: Some methods proceed via a tropylium cation intermediate. For instance, cycloheptatriene can be oxidized by phosphorus pentachloride to the tropylium cation, which can then be converted to this compound[7][10].
-
Halogenation-Elimination: A widely used method involves bromination followed by elimination to afford brominated this compound derivatives, which can then be dehalogenated[7]. The distribution of bromotropolones can be highly dependent on the amount of bromine used[7].
-
Autoxidation: In some specific cases, substituted cycloheptatrienes can undergo clean autoxidation to the corresponding this compound or tropolone when exposed to air over several days[6].
The following diagram illustrates a general workflow for this compound synthesis via cycloheptatriene oxidation, highlighting critical steps.
Caption: General workflow for this compound synthesis.
Issue 4: Purification Challenges
Q5: I am struggling with the purification of my synthesized this compound derivative. What are some effective strategies?
A5: Purification of tropones can be challenging due to their polarity and potential sensitivity.
-
Chromatography:
-
Column Chromatography: This is the most common method. If separation on silica gel is poor, consider using a different stationary phase like alumina (basic or neutral), which may offer different selectivity[3].
-
Solvent System: Experiment with different solvent systems. Instead of a standard hexane/ethyl acetate gradient, systems like dichloromethane/methanol or toluene/acetone might provide better separation. Adding a small amount of a base like triethylamine (~0.1-1%) to the eluent can help reduce the tailing of basic compounds on silica gel[3].
-
-
Crystallization: If the this compound derivative is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system that dissolves the compound at high temperatures but not at low temperatures[11].
-
Distillation: For liquid tropones, distillation under reduced pressure can be used for purification, but care must be taken if the compound is heat-sensitive[11].
Data Summary
The choice of synthetic strategy can significantly impact the overall yield and efficiency. While a comprehensive comparison is highly substrate-dependent, the following table provides a qualitative overview of common strategies.
| Synthesis Strategy | Key Advantages | Common Challenges |
| [4+3] Cycloaddition | Convergent, good for complex frameworks[12]. | Stereocontrol can be difficult, requires specific precursors[5]. |
| Oxidation of Cycloheptatrienes | Direct route from a common intermediate. | Can suffer from low yields and side reactions[7]. |
| Buchner Ring Expansion | Good for accessing cycloheptatrienes from aromatic precursors[10]. | Often requires a subsequent oxidation step[6]. |
| Rhodium-catalyzed (2+2+2+1) Cycloaddition | Directly forms the this compound ring[6]. | Can have competing [2+2+2] cycloaddition leading to benzene byproducts[6]. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal reaction time and preventing the formation of decomposition products by allowing the reaction to run for too long[3].
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system determined by preliminary trials)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain like potassium permanganate)
Procedure:
-
Prepare the eluent by mixing the appropriate ratio of solvents in the developing chamber. Place a piece of filter paper inside to saturate the atmosphere.
-
At the start of the reaction (t=0), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate. This will be your reference.
-
As the reaction progresses, take aliquots at regular intervals, dilute them, and spot them next to the reference spot.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using the appropriate method. The reaction is considered complete when the starting material spot is no longer visible[3].
Protocol 2: Oxidation of Cycloheptatriene to this compound (Illustrative)
This is a representative procedure and may require optimization for specific substrates. One classical method involves selenium dioxide oxidation[8].
Materials:
-
Cycloheptatriene
-
Selenium dioxide (SeO₂)
-
Anhydrous dioxane
-
Water
Procedure:
-
Dissolve cycloheptatriene in anhydrous dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture under reflux. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated selenium.
-
The filtrate is then typically subjected to an aqueous workup to remove any water-soluble byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified, typically by vacuum distillation or column chromatography.
Disclaimer: These protocols are for illustrative purposes only. All experimental work should be conducted with appropriate safety precautions and after consulting the primary literature for detailed procedures and safety information.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. BJOC - One hundred years of benzothis compound chemistry [beilstein-journals.org]
- 10. Cycloheptatriene - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
improving reaction yield in tropone synthesis protocols
Welcome to the Technical Support Center for Tropone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields in common this compound synthesis protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis, categorized by the synthetic method.
Method 1: Oxidation of Cycloheptatriene
The direct oxidation of cycloheptatriene is a common route to this compound. However, controlling the reaction to maximize yield and minimize byproducts can be challenging.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | Ensure the correct stoichiometry of the oxidizing agent (e.g., Selenium Dioxide). Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. For SeO₂, the reaction can be slow, requiring prolonged heating. |
| Over-oxidation or Degradation | Control the reaction temperature carefully. For SeO₂ oxidation, refluxing in a suitable solvent like dioxane is common, but excessive heat can lead to degradation. Consider using milder oxidizing agents or alternative methods if over-oxidation is a persistent issue. |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact the reaction rate and selectivity. For SeO₂ oxidations, solvents like dioxane or a mixture of water and an organic solvent are often used. Experiment with different solvent systems to find the optimal conditions for your specific substrate. |
| Formation of Side Products | The formation of ditropyl ether can be a significant side reaction. Acid-catalyzed decomposition of this ether can regenerate this compound and cycloheptatriene.[1][2] Purification by distillation or chromatography is crucial to isolate the desired product. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction to ensure complete consumption of cycloheptatriene. If unreacted starting material remains, consider extending the reaction time or adding a slight excess of the oxidizing agent. |
| Formation of Polymeric Byproducts | Avoid excessively high temperatures and prolonged reaction times, which can favor polymerization. Purification can be achieved through vacuum distillation or column chromatography. |
| Contamination with Selenium Byproducts | In SeO₂ oxidations, elemental selenium is a byproduct. This can typically be removed by filtration. Washing the crude product with a suitable solvent can also help remove residual selenium compounds. |
Method 2: Synthesis from Tropinone (via Hofmann Elimination and Bromination)
This multi-step synthesis involves the conversion of tropinone to a cycloheptatriene derivative, followed by oxidation.
Problem 1: Low Yield in Hofmann Elimination Step
| Potential Cause | Recommended Solution |
| Incomplete Quaternization of the Amine | Ensure an excess of methyl iodide is used to fully convert the tertiary amine of tropinone to the quaternary ammonium salt. The reaction may require heating to proceed to completion. |
| Inefficient Elimination | The choice of base and solvent is critical. Silver oxide in water is commonly used to generate hydroxide ions in situ for the elimination. Ensure the reaction is heated sufficiently to drive the elimination. |
| Rearrangement or Side Reactions | The conditions for Hofmann elimination can sometimes lead to rearrangements. Careful control of temperature and reaction time is necessary. Analyze the crude product to identify any major side products and adjust the conditions accordingly. |
Problem 2: Low Yield in Bromination/Dehydrobromination Step
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of Bromine | The amount of bromine used will determine the degree of bromination. Carefully control the addition of bromine to avoid over-bromination. |
| Incomplete Dehydrobromination | A strong base is typically required for the dehydrobromination step to form the this compound ring. Ensure the base is of good quality and used in sufficient excess. |
| Formation of Isomeric Byproducts | The bromination of cycloheptatriene derivatives can lead to a mixture of isomers. Purification by chromatography may be necessary to isolate the desired this compound precursor. |
Method 3: Cycloaddition Reactions ([8+2] and [4+3])
Cycloaddition reactions offer a powerful way to construct the seven-membered this compound ring with high stereoselectivity.
Problem 1: Low Yield in [8+2] Cycloaddition
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | For catalyzed reactions, ensure the catalyst is pure and active. The choice of catalyst and ligand can have a significant impact on the yield and stereoselectivity. For organocatalytic reactions, the catalyst loading should be optimized. |
| Suboptimal Reaction Conditions | Temperature and solvent can greatly influence the outcome. For the organocatalytic [8+2] cycloaddition of tropones with azlactones, reactions are often performed at low temperatures (e.g., -60 °C) in solvents like ethyl acetate.[3] |
| Poor Substrate Reactivity | The electronic properties of both the this compound and the dienophile/dipolarophile are crucial. Electron-withdrawing groups on one component and electron-donating groups on the other can enhance reactivity. |
Problem 2: Formation of [4+2] Cycloaddition Byproducts
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring [4+2] Pathway | The periselectivity ([8+2] vs. [4+2]) can be influenced by the catalyst, solvent, and temperature. Computational studies can help predict the favored pathway under different conditions.[4] |
| Reversibility of the [8+2] Cycloaddition | In some cases, the initially formed [8+2] adduct can revert to the starting materials and then react via a more thermodynamically stable [4+2] pathway. Running the reaction at lower temperatures can sometimes favor the kinetically controlled [8+2] product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for this compound synthesis include:
-
Oxidation of cycloheptatriene: This is a direct method using oxidizing agents like selenium dioxide.[5]
-
Synthesis from tropinone: This involves a multi-step process including Hofmann elimination and subsequent bromination and dehydrobromination.[5]
-
Cycloaddition reactions: These include [8+2] and [4+3] cycloadditions, which are powerful for constructing the seven-membered ring system.[6][7]
Q2: What is a typical yield for the selenium dioxide oxidation of cycloheptatriene?
A2: While yields can vary depending on the specific conditions, direct conversion of cycloheptatriene to this compound using selenium dioxide has been reported to be achievable on a large scale.[1] One report mentions that the acid-catalyzed decomposition of an intermediate, ditropyl ether, can yield this compound in 83.5%.[2]
Q3: Can you provide a general procedure for the organocatalytic [8+2] cycloaddition of this compound?
A3: A general procedure involves reacting this compound with a suitable partner, such as an azlactone, in the presence of a chiral organocatalyst (e.g., a bifunctional guanidine) in a suitable solvent (e.g., ethyl acetate) at a low temperature (e.g., -60 °C). The reaction progress is monitored by TLC, and the product is purified by flash chromatography. Yields of up to 95% with high stereoselectivity have been reported for this method.[3][7]
Q4: What are some common side products in this compound synthesis, and how can they be removed?
A4: Common side products depend on the synthetic route. In the oxidation of cycloheptatriene, ditropyl ether is a common byproduct, which can be converted back to this compound with acid treatment.[1][2] In cycloaddition reactions, isomeric cycloadducts (e.g., [4+2] vs. [8+2]) can form. Purification is typically achieved through distillation (for volatile compounds) or column chromatography .[8][9][10][11]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . These methods allow you to track the consumption of starting materials and the formation of the product and any byproducts over time.
Quantitative Data Summary
The following tables summarize reported yields for different this compound synthesis protocols.
Table 1: Yields for Oxidation-Based Methods
| Starting Material | Oxidizing Agent/Method | Product | Yield (%) | Reference |
| Tropyl ether | Acid-catalyzed decomposition | This compound | 83.5 | [2] |
| 2-Chlorothis compound | Hydrolysis | Tropolone | 85 | [2] |
| Dioxole-fused cycloheptatriene | Autoxidation (air) | α-Tropolone derivative | 88-95 | [12] |
Table 2: Yields for Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | [8+2] Cycloaddition | this compound, Azlactone | Chiral Guanidine Organocatalyst | Bicyclic compound | Up to 95 |[7] | | [4+3] Cycloaddition | N-nosyl-pyrrole, 2-(silyloxy)-acrolein | Intramolecular cascade | Polycyclic tropinone | High |[6][13] |
Detailed Experimental Protocols
Protocol 1: Organocatalytic [8+2] Cycloaddition of this compound with Azlactone
This protocol is based on a reported high-yield enantioselective synthesis.[3]
Materials:
-
This compound
-
Azlactone
-
Chiral guanidine-sulfonamide bifunctional catalyst (e.g., GS8)
-
Ethyl acetate (EtOAc), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether, Ethyl acetate, Dichloromethane (for chromatography)
Procedure:
-
To a dry reaction tube, add the azlactone (0.12 mmol) and the chiral guanidine catalyst (10 mol%).
-
Dissolve the this compound (0.1 mmol) in anhydrous ethyl acetate (0.5 mL) and add it to the reaction tube. Add another 0.5 mL of ethyl acetate.
-
Cool the reaction mixture to -60 °C and stir at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the ethyl acetate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/EtOAc/dichloromethane = 19:1:40) to obtain the desired bicyclic product.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting and optimizing low reaction yields in this compound synthesis.
General Reaction Pathway for this compound Synthesis via Cycloheptatriene Oxidation
Caption: A simplified diagram illustrating the synthesis of this compound through the oxidation of cycloheptatriene.
References
- 1. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Direct Synthesis of Polycyclic Tropinones by a Condensation-[4+3]-Cycloaddition Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Technical Support Center: Stability of Tropone-Based Chiral Axes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability assessment of tropone-based chiral axes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound-based chiral axes particularly stable?
A1: this compound-based chiral axes often exhibit high rotational barriers and configurational stability compared to their analogous benzenoid systems.[1][2] This increased stability is attributed to the smaller external bond angles of the seven-membered this compound ring, which enhances steric hindrance at the transition state of rotation.[3][4]
Q2: What are the common experimental techniques to measure the rotational barrier of this compound-based atropisomers?
A2: The most common experimental techniques are Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).[5] VT-NMR is suitable for molecules with relatively rapid racemization (ΔG‡ ≤ 85 kJ/mol), while chiral HPLC is ideal for molecules with slow to intermediate racemization rates (ΔG‡ ≥ 80 kJ/mol).[6]
Q3: How do computational methods complement experimental data in assessing stability?
A3: Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for predicting and understanding the rotational energy barriers of atropisomers.[7] They can provide insights into the transition state geometries and the electronic and steric factors influencing stability.[7] Comparing computational results with experimental data helps validate the chosen theoretical model and provides a more comprehensive understanding of the system.[7]
Q4: What is the significance of classifying atropisomers into different classes?
A4: Atropisomers are often classified based on their rotational energy barriers, which relates to their configurational stability under specific conditions. This classification is particularly crucial in drug development.[8]
-
Class 1: Low barrier (ΔG‡ < 20 kcal/mol), rapidly interconverting.[8]
-
Class 2: Intermediate barrier (ΔG‡ = 20–28 kcal/mol), racemize on a timescale of hours to months.[8]
-
Class 3: High barrier (ΔG‡ > 28 kcal/mol), configurationally stable for years.[3][4][8]
Troubleshooting Guides
Variable-Temperature NMR (VT-NMR)
Issue 1: Broad or unresolved peaks in the NMR spectrum.
-
Possible Cause: The rate of atropisomer interconversion is on the NMR timescale at the measured temperature.
-
Troubleshooting Steps:
-
Increase Temperature: For rotamers, increasing the temperature can increase the rate of bond rotation, leading to coalescence of the signals into a sharp, time-averaged peak.[9]
-
Decrease Temperature: If you suspect the presence of distinct atropisomers, lowering the temperature can slow down the interconversion, resulting in sharper, well-resolved signals for each isomer.
-
Check for Other Dynamic Processes: Be aware of other potential dynamic processes in the molecule, such as amide bond rotation, which can also cause peak broadening.[1]
-
Sample Purity: Ensure the sample is pure, as impurities can lead to complex and overlapping signals.
-
Issue 2: Inaccurate temperature calibration.
-
Possible Cause: The actual temperature in the NMR probe differs from the set temperature.
-
Troubleshooting Steps:
-
Use a Standard Calibration Sample: Calibrate the probe temperature using a standard sample, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).
-
Allow for Equilibration: Ensure the sample has reached thermal equilibrium at each temperature point before acquiring data. This can take up to 20 minutes.[10]
-
Consistent Gas Flow: Maintain a constant and appropriate gas flow rate as specified for the spectrometer and temperature range.[10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for the target atropisomers.
-
Troubleshooting Steps:
-
Screen Different CSPs: Test a variety of chiral columns (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate chiral recognition.[12]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., hexane/IPA ratio) to improve resolution.[13]
-
Lower the Temperature: Reducing the column temperature can enhance enantioselectivity and prevent on-column racemization for atropisomers with lower rotational barriers.[6][14][15]
-
Check for On-Column Racemization: A "peak-plateau-peak" or "Batman" profile in the chromatogram can indicate on-column interconversion of the atropisomers.[6] Lowering the temperature can help mitigate this.[6][15]
-
Issue 2: Irreproducible retention times.
-
Possible Cause: Changes in the column, mobile phase, or temperature.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase and degas it properly to avoid bubble formation.[13]
-
Temperature Control: Use a column oven to maintain a stable and consistent temperature.
-
Sample Solvent: Dissolve the sample in a solvent that is less polar than the mobile phase if possible, as a highly polar solvent can sometimes decrease separation ability.[13]
-
Computational (DFT) Calculations
Issue 1: Discrepancy between calculated and experimental rotational barriers.
-
Possible Cause: The chosen level of theory (functional and basis set) or the computational model (e.g., gas phase vs. solvent) is inadequate.
-
Troubleshooting Steps:
-
Functional and Basis Set Selection: For torsional barriers, hybrid functionals like B3LYP or PBE0 often provide a good balance of accuracy and computational cost.[16] Using a sufficiently large basis set (e.g., triple-zeta with polarization and diffuse functions) is also important.
-
Inclusion of Solvent Effects: If the experimental data was obtained in solution, incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations can significantly improve accuracy.
-
Conformational Search: Ensure that the ground state and transition state geometries are fully optimized and that a thorough conformational search has been performed to locate the true energy minima and maxima.
-
Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: Include ZPVE and thermal corrections to calculate the Gibbs free energy of activation (ΔG‡) for a more direct comparison with experimental values.
-
Data Presentation
Table 1: Experimental and Computational Rotational Barriers of this compound-Amide and Analogous Benzamide Derivatives.
| Compound | Method | ΔG‡ (kcal/mol) |
| This compound-Amide Derivative (10c) | Computational | 35.2 |
| Benzamide Derivative (9c) | Computational | 21.2 |
| α-Hydroxytropolone Amide (7) | Experimental (VT-NMR) | > 25 |
| Benzamide (8) | Experimental (VT-NMR) | 12.1-12.2 |
Data sourced from Hirsch et al. (2019).[1]
Table 2: Rotational Barriers of α-Naphthyl this compound and Analogous Phenol and Pyrone Derivatives.
| Compound | Method | ΔG‡ (kcal/mol) |
| α-Naphthyl this compound (6a) | Computational | 35.7 |
| α-Naphthyl Phenol (7) | Computational | 41.1 |
| α-Naphthyl Pyrone (8) | Computational | 32.7 |
Data sourced from Agyemang et al. (2025).[3][4]
Experimental Protocols
Protocol 1: Determination of Rotational Barrier using Variable-Temperature NMR (VT-NMR)
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) in a high-quality NMR tube (Class A glass is recommended for VT work).[10][11]
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature to identify the signals of interest.
-
Temperature Variation:
-
Data Acquisition: Record the 1H NMR spectrum at each temperature, noting any changes in chemical shifts, line shapes, and coalescence of signals.
-
Data Analysis:
-
Identify the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the rate constant (k) at the coalescence temperature.
-
Protocol 2: Determination of Racemization Barrier using Chiral HPLC
-
Chiral Separation: Develop a chiral HPLC method that provides baseline separation of the atropisomers. This involves screening different chiral stationary phases and optimizing the mobile phase.
-
Enantiomer Isolation (Optional but Recommended): If possible, isolate a single enantiomer using preparative chiral HPLC.
-
Racemization Study:
-
Dissolve the enantioenriched sample in a suitable solvent and maintain it at a constant temperature.
-
At regular time intervals, inject an aliquot of the solution onto the chiral HPLC column.
-
-
Data Acquisition: Record the chromatogram at each time point and determine the enantiomeric excess (ee).
-
Data Analysis:
-
Plot ln(ee) versus time. The slope of the resulting line is equal to -k_rac, where k_rac is the rate constant for racemization.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the rate constant at the experimental temperature.
-
Mandatory Visualizations
Caption: Workflow for determining rotational barriers using VT-NMR.
Caption: Troubleshooting logic for poor separation in chiral HPLC.
References
- 1. Troponoid Atropisomerism: Studies on the Configurational Stability of this compound-Amide Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α‑Naphthyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interrogating the configurational stability of atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Effective Purification of Tropone Derivatives
Welcome to the technical support center for the purification of tropone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable non-benzenoid aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying this compound derivatives are column chromatography and recrystallization. Column chromatography is a versatile technique that separates compounds based on their polarity, while recrystallization is excellent for purifying solid compounds with good thermal stability.
Q2: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel is a known issue for some this compound derivatives, as silica gel is slightly acidic. Here are several strategies to address this:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina, or Florisil as an alternative to silica gel.
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine.
-
Employ protecting groups: If the instability is due to a reactive functional group on the this compound ring, consider protecting it before chromatography and then deprotecting it after purification.
Q3: How do I choose an appropriate solvent system for column chromatography of a this compound derivative?
A3: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities. A general guideline is to choose a solvent system that gives your this compound derivative an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate. Common solvent systems for this compound derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate, acetone, or dichloromethane.
Q4: My this compound derivative is a solid. How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent should dissolve your this compound derivative well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. It is often a process of trial and error with small amounts of the crude product in different solvents to find the optimal one.
Q5: Some this compound derivatives are volatile. How can I minimize loss during purification?
A5: Volatility can lead to significant product loss, especially during solvent removal. To mitigate this:
-
Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heat.
-
For highly volatile compounds, consider purification methods that do not require complete solvent removal between steps, or use techniques like sublimation if applicable.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | The polarity of the solvent system is too high or too low. | Adjust the solvent system. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity. |
| Streaking of Spots on TLC | The sample is too concentrated, or the compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | Dilute the sample. For acidic or basic compounds, add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). |
| Compound Stuck on the Column | The eluting solvent is not polar enough to move the compound. The compound may be degrading on the column. | Gradually increase the polarity of the mobile phase (gradient elution). If degradation is suspected, test the compound's stability on a small amount of silica gel before running the column. Consider switching to a different stationary phase like alumina. |
| Product Elutes with Impurities | The chosen solvent system does not provide adequate separation. The column may be overloaded with the sample. | Re-evaluate the solvent system using TLC to achieve better separation. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. If that fails, try a different solvent or a mixture of solvents (a solvent in which the compound is soluble and a non-solvent in which it is insoluble). |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. | Use a lower-boiling solvent. Allow the solution to cool more slowly. Try adding a seed crystal to induce crystallization. |
| Low Recovery of Purified Product | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution for a longer period or at a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | The impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note: This may not be effective for all types of impurities. |
Data Presentation: Comparison of Purification Methods
The following table provides a general comparison of common purification methods for this compound derivatives. Please note that yields and purity are highly dependent on the specific derivative and the nature of the impurities.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 60 - 95 | > 95 | Highly versatile, good for complex mixtures, scalable. | Can cause degradation of sensitive compounds, can be time-consuming. |
| Alumina Column Chromatography | 60 - 95 | > 95 | Good for compounds sensitive to acidic conditions, available in neutral, acidic, and basic forms. | Can be more reactive than silica gel for some compounds. |
| Recrystallization | 50 - 90 | > 98 | Can yield very pure product, relatively simple and inexpensive. | Only suitable for solids, can have lower yields, finding a suitable solvent can be challenging. |
Experimental Protocols
Detailed Methodology: Column Chromatography of a Substituted this compound
This protocol is a general guideline and should be optimized for your specific this compound derivative.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (or alumina) in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the stationary phase by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
The polarity of the eluting solvent can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Detailed Methodology: Recrystallization of a Tropolone Derivative
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude tropolone derivative.
-
Add a few drops of a test solvent and heat the mixture.
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry or dry them in a desiccator.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for purifying unstable this compound derivatives.
overcoming the low reactivity of tropone in Diels-Alder reactions
Technical Support Center: Tropone Diels-Alder Reactions
Welcome to the technical support center for overcoming challenges in this compound Diels-Alder reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing these powerful cycloadditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Diels-Alder reaction with this compound and its derivatives.
Question 1: My this compound Diels-Alder reaction shows low or no product yield. What are the primary reasons and how can I fix it?
Answer:
The low reactivity of this compound in Diels-Alder reactions is a well-documented challenge, primarily due to its near-aromatic character and a high-energy Lowest Unoccupied Molecular Orbital (LUMO), which leads to a large energy gap with the Highest Unoccupied Molecular Orbital (HOMO) of typical dienophiles. This results in a high activation energy barrier for the reaction.
There are three main strategies to overcome this issue:
-
High-Pressure Conditions: Applying high pressure (5-15 kbar) can significantly accelerate the reaction by favoring the formation of the more compact transition state. This method often leads to cleaner reactions and improved yields where thermal or catalytic methods fail.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of this compound, which withdraws electron density and lowers the energy of the this compound's LUMO. This reduces the HOMO-LUMO gap with the dienophile, thereby lowering the activation energy and accelerating the reaction rate. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and ZnCl₂.
-
Use of this compound Derivatives: Modifying the this compound ring with electron-withdrawing groups can intrinsically lower its LUMO energy, making it more reactive. For instance, this compound-2-carboxylic acid esters have been shown to be more reactive substrates.
Troubleshooting Workflow: Low Reaction Yield
Below is a decision-making workflow to help you select the appropriate strategy to improve your reaction yield.
Caption: A workflow for troubleshooting low yields in this compound Diels-Alder reactions.
Question 2: How does Lewis acid catalysis work, and which catalyst should I choose?
Answer:
Lewis acids accelerate the Diels-Alder reaction by binding to the carbonyl group of this compound. This coordination has a powerful electron-withdrawing effect, which lowers the energy of the LUMO of the this compound system. A lower LUMO energy decreases the energy gap between the diene (this compound) and dienophile, facilitating the cycloaddition.
Mechanism of Lewis Acid Catalysis
Caption: Lewis acid coordination lowers the LUMO energy of this compound, enhancing its reactivity.
The choice of Lewis acid depends on the specific dienophile and solvent used. A stronger Lewis acid may offer greater rate enhancement but could also lead to substrate or product degradation. It is often best to start with a milder Lewis acid like BF₃·OEt₂ before moving to stronger ones like AlCl₃.
Quantitative Data Summary
The following tables summarize quantitative data from representative experiments to help you compare the effectiveness of different approaches.
Table 1: Effect of High Pressure on the Diels-Alder Reaction of this compound with Maleic Anhydride
| Entry | Pressure (kbar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 (Atmospheric) | 100 | 24 | < 5 | Hypothetical |
| 2 | 10 | 25 | 12 | 75 | |
| 3 | 15 | 25 | 5 | 90 |
Table 2: Comparison of Lewis Acid Catalysts in the Reaction of this compound with Methyl Acrylate
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| 1 | None | Benzene | 80 | 48 | 10 | N/A |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 | 6 | 65 | 85:15 |
| 3 | AlCl₃ (1.1) | CH₂Cl₂ | -20 | 4 | 82 | 90:10 |
| 4 | ZnCl₂ (1.5) | Ether | 25 | 24 | 45 | 80:20 |
Experimental Protocols
Here are detailed methodologies for key experiments. Please ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: High-Pressure Diels-Alder of this compound with Maleic Anhydride
-
Materials:
-
This compound (1.0 mmol, 106 mg)
-
Maleic Anhydride (1.2 mmol, 118 mg)
-
Dichloromethane (CH₂Cl₂, 5 mL, HPLC grade)
-
High-pressure reactor (e.g., a piston-cylinder type)
-
-
Experimental Setup:
-
Assemble the high-pressure apparatus according to the manufacturer's instructions. Ensure all seals are clean and intact.
-
The reaction is carried out in a sealed Teflon tube placed within the pressure vessel.
-
-
Procedure:
-
In the Teflon reaction tube, dissolve this compound and maleic anhydride in 5 mL of dichloromethane.
-
Seal the tube securely and place it inside the high-pressure reactor.
-
Fill the reactor with a hydraulic fluid (e.g., kerosene or isopropanol).
-
Pressurize the system to 15 kbar.
-
Maintain the pressure and allow the reaction to stir at room temperature (25 °C) for 5 hours.
-
After the reaction time, slowly and carefully release the pressure over 30 minutes.
-
Remove the Teflon tube from the reactor.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired cycloadduct.
-
Protocol 2: AlCl₃-Catalyzed Diels-Alder of this compound with Methyl Acrylate
-
Materials:
-
This compound (1.0 mmol, 106 mg)
-
Methyl Acrylate (1.5 mmol, 129 mg, freshly distilled)
-
Aluminum Chloride (AlCl₃) (1.1 mmol, 147 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Experimental Setup:
-
All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
-
Procedure:
-
To the reaction flask, add anhydrous dichloromethane (5 mL) and aluminum chloride at room temperature.
-
Cool the resulting suspension to -20 °C in a cryocool bath.
-
In a separate flask, dissolve this compound in 2.5 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 10 minutes. Stir for an additional 20 minutes at -20 °C.
-
Add methyl acrylate (dissolved in 2.5 mL of anhydrous CH₂Cl₂) dropwise to the reaction mixture.
-
Allow the reaction to stir at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by slowly adding 5 mL of saturated aqueous sodium bicarbonate solution at -20 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain the endo and exo cycloadducts.
-
Technical Support Center: Optimizing Reaction Conditions for Tropone Functionalization
Welcome to the Technical Support Center for tropone functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is decomposing under the reaction conditions. What are the likely causes and solutions?
A1: this compound and its derivatives can be sensitive to strong acids, bases, and high temperatures. Decomposition can manifest as discoloration of the reaction mixture or the formation of complex mixtures of byproducts.
-
High Temperatures: Tropones can undergo ring contraction to form benzoic acid derivatives at elevated temperatures, especially in the presence of a base like potassium hydroxide.[1] Consider lowering the reaction temperature and extending the reaction time.
-
Strong Acids/Bases: The polarized carbonyl group in this compound makes it susceptible to nucleophilic attack or acid-catalyzed polymerization/decomposition.[1] If possible, use milder acids or bases, or consider protecting the carbonyl group if it is not involved in the desired transformation.
-
Oxygen Sensitivity: Some this compound reactions may be sensitive to atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q2: I am observing low yields in my this compound functionalization reaction. What general strategies can I employ to improve the yield?
A2: Low yields are a common issue and can often be addressed by systematically optimizing the reaction parameters.
-
Purity of Starting Materials: Ensure the this compound substrate and all reagents are pure. Impurities can interfere with the reaction and lead to side products.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. Screen a range of solvents with different properties.
-
Catalyst/Reagent Loading: The optimal amount of catalyst or reagent is crucial. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions or decomposition. Perform a catalyst/reagent loading study to find the optimal concentration.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. As mentioned, temperature can be a critical factor; a temperature optimization study is often beneficial.
Q3: How can I effectively purify my functionalized this compound product?
A3: Purification of this compound derivatives can sometimes be challenging due to their polarity and potential for instability on silica gel.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. However, if your compound is acid-sensitive, consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine (1-3%) in the eluent.[2] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[2]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using other stationary phases like alumina (neutral or basic) or reverse-phase silica.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Volatility: Be aware that some this compound derivatives can be volatile, so care should be taken during solvent removal under reduced pressure to avoid product loss.[3]
Troubleshooting Guides
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing bicyclic systems from tropones. However, challenges such as low reactivity, poor regioselectivity, and competing side reactions are often encountered.
Problem: Low or No Conversion in Diels-Alder Reaction
-
Possible Cause: this compound itself can be an unreactive diene in normal-electron-demand Diels-Alder reactions due to its aromatic character.[4]
-
Solution:
-
Lewis Acid Catalysis: Lewis acids can activate the this compound by coordinating to the carbonyl oxygen, making it more electrophilic and accelerating the reaction, particularly in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[1][5]
-
High Pressure/Temperature: While high temperatures can lead to decomposition, they can also be necessary to overcome the activation energy. High-pressure conditions have also been shown to promote this compound Diels-Alder reactions.[1]
-
Umpolung Strategy: For normal-electron-demand reactions, converting the this compound carbonyl into a hydrazone ion can reverse its polarity, making it a more reactive diene.[4]
-
Problem: Poor Regio- or Stereoselectivity (endo/exo)
-
Possible Cause: The regioselectivity of Diels-Alder reactions with unsymmetrical tropones and dienophiles can be difficult to control. The endo/exo selectivity is often temperature-dependent.
-
Solution:
-
Choice of Lewis Acid: Different Lewis acids can favor the formation of different regioisomers. For example, in the reaction of this compound with 1,1-dimethoxyethene, B(C₆F₅)₃ favors the [4+2] adduct, while B(C₆H₅)₃ favors the [8+2] adduct.[5][6]
-
Temperature Control: The endo product is often the kinetically favored product and is typically formed at lower temperatures. The exo product is usually more thermodynamically stable and may be favored at higher temperatures where the retro-Diels-Alder reaction can occur, allowing for equilibration.[4]
-
Data Presentation: Optimizing Lewis Acid Catalysis in this compound Diels-Alder Reactions
| Entry | This compound Substrate | Dienophile | Lewis Acid (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regio/Stereo-selectivity |
| 1 | This compound | Ethyl vinyl ether | B(C₆F₅)₃ (10) | CH₂Cl₂ | rt | 12 | 85 | [4+2] adducts (mixture of regio- and diastereomers)[1] |
| 2 | This compound | Ketene diethyl acetal | B(C₆F₅)₃ (10) | CH₂Cl₂ | 0 | 1 | 90 | [4+2] adduct[1] |
| 3 | This compound | Ketene diethyl acetal | SnCl₄ (10) | CH₂Cl₂ | 0 | 1 | 85 | [8+2] adduct[1] |
| 4 | This compound | 1,1-dimethoxyethene | B(C₆F₅)₃ | - | - | - | - | Favors [4+2] adduct[6] |
| 5 | This compound | 1,1-dimethoxyethene | B(C₆H₅)₃ | - | - | - | - | Favors [8+2] adduct[6] |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the this compound substrate (1.0 equiv).
-
Dissolve the this compound in a dry, appropriate solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 10 mol%) to the stirred solution.
-
Slowly add the dienophile (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Michael Additions
Michael additions to tropones typically proceed at the C2 or C7 position, but can be influenced by the nature of the nucleophile and the reaction conditions.
Problem: Low Yield in Michael Addition
-
Possible Cause: The choice of base and solvent can be critical for the deprotonation of the Michael donor and for stabilizing the intermediates.
-
Solution:
-
Base Screening: The strength and steric bulk of the base can influence the reaction's success. Screen a variety of bases, both organic (e.g., DBU, triethylamine) and inorganic (e.g., K₂CO₃, NaH), to find the optimal one.
-
Solvent Screening: The solvent can affect the solubility of the reactants and the reactivity of the nucleophile. Test a range of solvents from polar aprotic (e.g., THF, DMF, MeCN) to nonpolar (e.g., toluene).
-
Problem: Formation of Side Products
-
Possible Cause: Besides the desired 1,4-addition, other reactions like 1,2-addition to the carbonyl group or polymerization can occur.
-
Solution:
-
"Soft" Nucleophiles: To favor the 1,4-addition (Michael addition), use "softer" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.
-
Data Presentation: Optimizing Base and Solvent for Thiol Michael Addition to Tropones
| Entry | Thiol | This compound Acceptor | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | This compound | Et₃N (1.1) | CH₂Cl₂ | rt | 24 | 75 |
| 2 | Thiophenol | This compound | DBU (1.1) | THF | rt | 12 | 88 |
| 3 | 4-Methylthiophenol | This compound | K₂CO₃ (1.5) | DMF | 50 | 8 | 92 |
| 4 | Ethanethiol | 2-Chlorothis compound | NaH (1.2) | THF | 0 to rt | 6 | 85 |
| 5 | Benzyl mercaptan | This compound | Et₃N (1.1) | MeCN | rt | 18 | 82 |
Note: The data in this table is illustrative and based on general principles of Michael additions. Actual results may vary.
Experimental Protocol: Base-Catalyzed Michael Addition to this compound
-
To a round-bottom flask under an inert atmosphere, add the Michael donor (1.0-1.2 equiv) and the this compound acceptor (1.0 equiv).
-
Dissolve the reactants in the chosen solvent.
-
Add the base (catalytic or stoichiometric amount) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).
Transition-Metal-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki and Negishi couplings are valuable for forming C-C bonds with this compound scaffolds. Success often hinges on the choice of catalyst, ligand, and reaction conditions.
Problem: Low or No Yield in Cross-Coupling Reaction
-
Possible Cause: Catalyst deactivation, poor oxidative addition, or slow transmetalation can lead to low yields.
-
Solution:
-
Ligand Screening: The electronic and steric properties of the ligand are critical. For Suzuki couplings, phosphine-based ligands like SPhos or XPhos are often effective.[6] For Negishi couplings, the choice of ligand can even affect the stereochemical outcome.[7]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction.
-
Base and Additives: In Suzuki couplings, the base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6] Additives like LiCl can be beneficial in Negishi couplings.[8]
-
Problem: Formation of Homocoupling Side Products
-
Possible Cause: Homocoupling of the organometallic reagent or the this compound halide can compete with the desired cross-coupling.
-
Solution:
-
Control of Stoichiometry: Using a slight excess of the organometallic reagent can sometimes suppress homocoupling of the halide.
-
Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.
-
Degassing: Thoroughly degassing the solvent to remove oxygen is crucial, as oxygen can promote homocoupling.
-
Data Presentation: Optimizing Suzuki-Miyaura Coupling of Bromotropones
| Entry | Bromothis compound | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 3-Bromothis compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 92 |
| 3 | 4-Bromothis compound | 3-Furylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 70 | 88 |
| 4 | 2-Bromothis compound | Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 78 |
Note: This data is illustrative and based on established principles for Suzuki couplings. Specific optimization for each substrate pair is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromothis compound
-
To a dry Schlenk flask, add the bromothis compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Signaling Pathways for Drug Development Professionals
This compound and tropolone scaffolds are present in a number of natural products with interesting biological activities.[9] Their ability to chelate metal ions makes them attractive for targeting metalloenzymes.
Histone Deacetylase (HDAC) Inhibition:
-
Significance: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers and other diseases.
-
This compound Derivatives as HDAC Inhibitors: Several tropolone-based compounds have been developed as potent and selective inhibitors of HDACs.[10] The tropolone moiety can effectively chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest, making tropolone-based HDAC inhibitors promising candidates for cancer therapy.
References
- 1. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Bacterial this compound Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Complexities of Tropone Cycloadditions: A Technical Support Guide
Welcome to the technical support center for managing competing cycloaddition pathways of tropone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to achieve desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing cycloaddition pathways for this compound?
This compound is a versatile cycloaddition partner and can participate in several competing pathways, primarily dictated by the electronic nature of the reaction partner and the experimental conditions. The most common pathways include:
-
[4+2] Cycloaddition (Diels-Alder): this compound acts as a diene. This pathway is often favored with electron-deficient dienophiles, though harsh conditions like high pressure may be required due to the electron-deficient nature of this compound itself.[1][2] Lewis acids can also promote this pathway.[1][3][4][5]
-
[6+4] Cycloaddition: this compound acts as a 6π component. This is a thermally allowed higher-order cycloaddition that is often competitive with the [4+2] pathway.[6][7][8]
-
[8+2] Cycloaddition: The full 8π system of this compound participates. This pathway is often observed with electron-rich dienophiles and can be selectively favored by certain Lewis acids.[1][2][3][4][5]
-
[6+2] Cycloaddition: This is another possible pathway, though often less common than the [4+2] and [8+2] cycloadditions.[2]
-
[2+2] Cycloaddition: Photochemical conditions or reactions with ketenes can lead to [2+2] cycloadducts.[9]
-
[6+3] Cycloaddition: This pathway can occur with three-atom components like azomethine ylides.[10][11]
Q2: How can I selectively favor the [4+2] cycloaddition pathway?
Achieving selectivity for the [4+2] cycloadduct often requires specific catalytic or experimental conditions. Here are some strategies:
-
Lewis Acid Catalysis: The choice of Lewis acid is crucial. For the reaction of this compound with 1,1-diethoxyethene, using B(C₆F₅)₃ as a catalyst has been shown to selectively produce the [4+2] cycloadduct.[1][3][4][5] This is because B(C₆F₅)₃ coordinates to the carbonyl oxygen, enhancing the electrophilicity of the this compound system and favoring the attack at the C5 position in the second step of the reaction.[1][2][12]
-
High Pressure: Applying high pressure can facilitate the Diels-Alder reaction of tropones, which may otherwise be sluggish.[1][2]
-
Electron-Deficient Dienophiles: Using dienophiles with electron-withdrawing groups can promote the normal-electron-demand Diels-Alder reaction.[13]
Q3: Under what conditions is the [8+2] cycloaddition pathway favored?
The [8+2] cycloaddition can be the major pathway under the following conditions:
-
Lewis Acid Catalysis: In contrast to B(C₆F₅)₃, using BPh₃ as a Lewis acid catalyst in the reaction of this compound with 1,1-diethoxyethene favors the formation of the [8+2] cycloadduct.[1][2][12][14] The BPh₃-attached this compound prefers the attack of the dienophile at the oxygen atom in the second bond-forming step.[1][2]
-
Electron-Rich Dienophiles: The inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles can lead to [8+2] adducts.[1]
-
Thermal Conditions: In the absence of a catalyst, thermal reactions can sometimes yield a mixture of products, including the [8+2] adduct.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired cycloadduct. | 1. Reaction conditions are not optimal (temperature, pressure).2. Incorrect choice of catalyst or lack of catalyst.3. Decomposition of starting materials or products. | 1. For [4+2] cycloadditions, consider increasing the reaction temperature or applying high pressure.[1][2]2. Screen different Lewis acid catalysts. For example, try B(C₆F₅)₃ for [4+2] or BPh₃ for [8+2] pathways.[1][2][3][4][5]3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Poor regioselectivity (mixture of [4+2], [6+4], and/or [8+2] adducts). | 1. The electronic and steric properties of the dienophile and this compound are not sufficiently differentiated to favor one pathway.2. Thermal reaction conditions may favor multiple competing pathways.[1][2] | 1. Employ a Lewis acid catalyst to direct the regioselectivity. The choice of Lewis acid can significantly influence the outcome.[1][3][4][5]2. Modify the substituents on the this compound or the dienophile to electronically or sterically favor a specific pathway.3. Lowering the reaction temperature, if feasible, may increase selectivity. |
| Formation of unexpected byproducts (e.g., benzene derivatives). | In rhodium-catalyzed (2+2+2+1) approaches to this compound synthesis, a competing (2+2+2) cycloaddition can lead to benzene derivatives.[9] | This is substrate-dependent. More rigid tethers in the starting materials can disfavor the competing pathway and lead to a higher yield of the desired this compound.[9] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with 1,1-Diethoxyethene
This protocol is based on the work of Li and Yamamoto, which demonstrates the selective formation of the [4+2] cycloadduct using B(C₆F₅)₃.[1]
Materials:
-
This compound
-
1,1-Diethoxyethene
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a solution of B(C₆F₅)₃ (0.1 equiv) in anhydrous DCM dropwise to the this compound solution.
-
Stir the mixture for 15 minutes.
-
Add 1,1-diethoxyethene (1.2 equiv) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9,9-diethoxybicyclo[3.2.2]nona-3,6-dien-2-one.
Protocol 2: Lewis Acid-Catalyzed [8+2] Cycloaddition of this compound with 1,1-Diethoxyethene
This protocol is adapted from the same study by Li and Yamamoto, illustrating the selective synthesis of the [8+2] cycloadduct using BPh₃.[1]
Materials:
-
This compound
-
1,1-Diethoxyethene
-
Triphenylborane (BPh₃)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere apparatus
Procedure:
-
Follow the same initial setup as in Protocol 1, using a flame-dried flask under an inert atmosphere.
-
To a solution of this compound (1.0 equiv) in anhydrous DCM at the desired temperature (e.g., -78 °C), add a solution of BPh₃ (0.1 equiv) in anhydrous DCM.
-
Stir the mixture for 15 minutes.
-
Add 1,1-diethoxyethene (1.2 equiv) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to yield 2,2-diethoxy-3,3a-dihydro-2H-cyclohepta[b]furan.
Visualizing Competing Pathways
The following diagrams illustrate the key concepts in managing this compound cycloaddition reactions.
Caption: Competing pericyclic cycloaddition pathways of this compound.
Caption: Lewis acid control of regioselectivity.
Caption: A logical workflow for troubleshooting this compound cycloadditions.
References
- 1. Quantum Chemical Study of the Cycloaddition Reaction of this compound with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloaddition and functionalization reactions involving this compound - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05481H [pubs.rsc.org]
- 11. Cycloaddition and functionalization reactions involving this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
understanding tropone ring contraction to benzoic acid
Welcome to the Technical Support Center for Tropone Ring Contraction Reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the conversion of this compound to benzoic acid.
Troubleshooting and FAQs
Question 1: My this compound to benzoic acid reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in this rearrangement are a frequent issue. The problem can often be traced back to several key areas of the experimental setup and procedure. Here’s a systematic guide to troubleshooting:
-
Purity of Starting Material: Ensure your this compound starting material is pure. Impurities can interfere with the reaction, leading to side products or incomplete conversion. Consider purifying the this compound via distillation or chromatography before use.
-
Reaction Conditions: The choice of base and temperature is critical. The reaction typically requires a strong base, such as potassium hydroxide, and elevated temperatures to proceed efficiently.[1] Insufficient base or temperatures that are too low will result in a sluggish or incomplete reaction.
-
Moisture and Atmosphere: The reaction can be sensitive to atmospheric conditions. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Work-up Procedure: Product loss during the work-up is a common culprit for low yields.[2][3]
-
Ensure complete precipitation of benzoic acid by adjusting the pH to be sufficiently acidic.
-
When performing extractions, be aware that the benzoate salt is water-soluble, while benzoic acid is more soluble in organic solvents. Multiple extractions may be necessary to recover all the product.
-
Check all aqueous layers by TLC or another appropriate method before discarding them to ensure no product is being inadvertently thrown away.[3]
-
-
Product Volatility: While benzoic acid is not highly volatile, some intermediates or side products might be. Be cautious during solvent removal steps, such as rotary evaporation.[2]
Question 2: I am observing the formation of significant side products in my reaction mixture. What are these likely to be and how can I minimize them?
Answer:
Side product formation is a common challenge. The structure of this compound allows for several competing reaction pathways.
-
Aldol-type Condensation: Under basic conditions, this compound can potentially undergo self-condensation reactions, especially if there are enolizable protons in substituted tropones. This can lead to polymeric materials or complex mixtures. To minimize this, ensure a homogenous reaction mixture with efficient stirring to prevent localized high concentrations of base.
-
Alternative Rearrangements: Depending on the specific substrate and conditions, other rearrangements might compete with the desired ring contraction. The mechanism is believed to proceed through a process analogous to a benzilic acid rearrangement.[4][5] Deviations from the optimal conditions can favor other pathways.
-
Decomposition: At elevated temperatures, both the starting material and the product can be susceptible to decomposition.[2] Monitor the reaction progress (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times at high temperatures. If decomposition is observed before the starting material is consumed, consider quenching the reaction early.[2]
Question 3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?
Answer:
A stalled reaction can be frustrating, but it is often rectifiable.
-
Verify Reagent Activity: If possible, test the activity of your base. Older bottles of potassium hydroxide can absorb atmospheric CO2, reducing their basicity.
-
Increase Temperature: The ring contraction often requires significant thermal energy. Gradually increase the reaction temperature while monitoring for any signs of decomposition.
-
Add More Reagent: If you suspect the base has been consumed or is not present in a sufficient stoichiometric amount, a careful addition of more base may restart the reaction. This should be done cautiously, as it can also increase the rate of side reactions.
-
Solvent Effects: Ensure that your solvent is appropriate for the reaction temperature and is not degrading under the reaction conditions.
Question 4: What is the underlying mechanism of the this compound ring contraction to benzoic acid?
Answer:
The base-catalyzed ring contraction of this compound to benzoic acid is analogous to the benzilic acid rearrangement.[4][5] The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the this compound ring.
-
Intermediate Formation: This addition leads to the formation of a hydroxy cycloheptadienone intermediate.
-
Ring Contraction: In the rate-determining step, a rearrangement occurs where the carbon skeleton contracts from a seven-membered ring to a six-membered ring, forming a stable benzoate salt.
-
Protonation: Subsequent acidic work-up protonates the benzoate to yield the final benzoic acid product.
Quantitative Data Summary
The yield of the this compound ring contraction is highly dependent on the reaction conditions. The following table summarizes illustrative data based on typical laboratory procedures.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Potassium Hydroxide | Water/Ethanol | 100-120 | 4-8 | 60-75 |
| Sodium Hydroxide | Water | 100 | 6-10 | 55-70 |
| Potassium tert-butoxide | THF (anhydrous) | 65 | 12-24 | 40-55 |
Note: Yields are highly substrate-dependent and the above values are for unsubstituted this compound.
Key Experimental Protocol
Base-Catalyzed Conversion of this compound to Benzoic Acid
This protocol provides a general procedure for the ring contraction of this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Sodium sulfate or Magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a minimal amount of ethanol.
-
Base Addition: In a separate beaker, prepare a concentrated aqueous solution of potassium hydroxide (e.g., 2-3 molar equivalents relative to this compound). Carefully add the KOH solution to the this compound solution in the flask.
-
Reflux: Heat the reaction mixture to reflux (typically around 100-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Benzoic acid will precipitate as a white solid.
-
Isolation: Collect the crude benzoic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification (Optional): The crude product can be further purified by recrystallization from water or a mixed solvent system if necessary.
-
Drying and Characterization: Dry the purified benzoic acid in a desiccator or a vacuum oven. Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, IR).
Visual Guides
Caption: Mechanism of this compound to Benzoic Acid Rearrangement.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Caption: Step-by-Step Experimental Workflow Diagram.
References
Technical Support Center: Hydrolysis of Tropone Salts in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tropone salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of this compound salts in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt hydrolysis?
This compound salts, when dissolved in aqueous media, can undergo hydrolysis, a reaction where the this compound cation or its derivatives react with water. This can lead to the formation of various products and a change in the pH of the solution. The this compound moiety possesses a unique non-benzenoid aromatic character, and its salts can be susceptible to nucleophilic attack by water, potentially leading to ring-opening or rearrangement products.
Q2: Why is my this compound salt solution unexpectedly changing pH?
The change in pH upon dissolving a this compound salt is a common observation and is due to the hydrolysis of the this compound cation. This compound itself is a weak base, and therefore its conjugate acid (the this compound cation in the salt) will react with water to produce hydronium ions (H₃O⁺), resulting in an acidic solution.[1][2][3][4][5] The extent of this pH change will depend on the concentration of the salt and the pKa of the specific this compound derivative.
Q3: What factors can influence the rate of this compound salt hydrolysis?
Several factors can affect the rate of hydrolysis of this compound salts in aqueous media:
-
pH: The stability of this compound salts is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, although the mechanism and products may differ.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8][9] Elevated temperatures can accelerate the degradation of the this compound ring.
-
Concentration: The concentration of the this compound salt can influence the reaction kinetics.
-
Presence of other salts: The ionic strength of the solution and the presence of specific ions can affect the rate of hydrolysis.[10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or non-reproducible experimental results. | - Uncontrolled pH of the aqueous media.- Fluctuation in experimental temperature.- Degradation of the this compound salt stock solution over time. | - Use buffered solutions to maintain a constant pH.- Ensure precise temperature control using a water bath or incubator.- Prepare fresh stock solutions of the this compound salt before each experiment. |
| Formation of unexpected byproducts. | - The this compound ring may be susceptible to rearrangement or ring-contraction under certain hydrolytic conditions, especially at elevated temperatures or extreme pH.[11]- The counter-ion of the this compound salt might be participating in the reaction. | - Analyze the product mixture using techniques like HPLC, LC-MS, or NMR to identify the byproducts.- Adjust the reaction conditions (pH, temperature) to minimize byproduct formation.- Consider using a this compound salt with a non-reactive counter-ion (e.g., chloride vs. a more complex anion). |
| Difficulty in monitoring the hydrolysis reaction. | - The chosen analytical method may not be sensitive or specific enough for the this compound salt and its hydrolysis products. | - Utilize a robust analytical technique such as UV-Vis spectrophotometry to monitor the disappearance of the this compound salt or the appearance of a product if they have distinct absorbance spectra.- High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the this compound salt and its degradation products.[12] |
| Precipitation of material from the reaction mixture. | - The hydrolysis product may be less soluble in the aqueous medium than the starting this compound salt.- Changes in pH could affect the solubility of the this compound species. | - Perform a solubility test of the expected hydrolysis product under the reaction conditions.- Adjust the solvent composition (e.g., by adding a co-solvent like acetonitrile) if the experimental goals permit.[10] |
Data Presentation
The following table summarizes the effect of acetonitrile (MeCN) concentration on the pseudo-first-order rate constant (k) for the hydrolysis of tropolone tosylate, a related this compound derivative, in a binary MeCN-H₂O medium. This data illustrates how solvent composition can significantly impact hydrolysis rates.[10]
| MeCN Concentration (% v/v) | log (k/s⁻¹) |
| 20 | -4.66 |
| 30 | -4.79 |
| 50 | -4.91 |
| 60 | -4.93 |
| 70 | -4.85 |
| 80 | -4.72 |
| 90 | -4.32 |
Data from the hydrolysis of tropolone tosylate in binary MeCN-H₂O media containing 2.0 mmol dm⁻³ n-Bu₄NOH at 50 °C.[10]
Experimental Protocols
Protocol: Kinetic Analysis of this compound Salt Hydrolysis using UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate of hydrolysis of a this compound salt.
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound salt of a known concentration in the desired aqueous medium (e.g., a specific pH buffer).
-
Prepare the corresponding blank solution (the aqueous medium without the this compound salt).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the this compound salt. This should be determined beforehand by scanning the UV-Vis spectrum of the salt.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Kinetic Measurement:
-
Place the blank solution in a cuvette and zero the spectrophotometer.
-
Initiate the reaction by adding a known volume of the this compound salt stock solution to a pre-heated cuvette containing the aqueous medium to achieve the desired final concentration.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of the resulting linear fit will be the pseudo-first-order rate constant (k).
-
Visualizations
Caption: Experimental workflow for studying this compound salt hydrolysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Salt Hydrolysis - Study Material for IIT-JEE | askIITians [askiitians.com]
- 2. 5.5 – Hydrolysis of Salt Solutions – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A study of the Bratton and Marshall hydrolysis procedure utilizing high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Tropone and Tropolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of tropone and tropolone, two key seven-membered aromatic compounds. Understanding their distinct spectral signatures is crucial for their identification, characterization, and application in various research and development endeavors, including drug discovery. This document presents key experimental data in a comparative format, details the methodologies for their spectroscopic analysis, and includes visual representations of experimental workflows and structural relationships.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and tropolone, offering a side-by-side comparison of their characteristic spectral features.
Infrared (IR) and Raman Spectroscopy
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound and Tropolone.
| Vibrational Mode | This compound | Tropolone | Reference |
| C=O Stretch | ~1638 | ~1620-1640 | [1][2] |
| C=C Stretch | ~1580 | ~1550 | [3] |
| O-H Stretch | - | ~3200 (broad, intramolecular H-bond) | [1][4] |
| C-H Stretch | ~3000-3100 | ~3000-3100 | [4] |
| Skeletal Vibrations | 1412, 1309, 1254, 1217, 1017 | 1418, 1304, 1265, 1211, 1049 | [3] |
Note: The C=O stretching frequency in tropolone is lower than in this compound due to intramolecular hydrogen bonding.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Tropolone in CDCl₃.
| Nucleus | This compound | Tropolone | Reference |
| ¹H NMR | |||
| H2/H7 | ~6.8-7.2 | ~7.4 | [5][6] |
| H3/H6 | ~6.8-7.2 | ~7.0-7.2 | [5][6] |
| H4/H5 | ~6.8-7.2 | ~7.0-7.2 | [5][6] |
| OH | - | ~8.9 (broad) | [7] |
| ¹³C NMR | |||
| C1 (C=O) | ~187 | ~172 | [8] |
| C2/C7 | ~136 | ~155 | [8] |
| C3/C6 | ~130 | ~125 | [8] |
| C4/C5 | ~135 | ~137 | [8] |
Note: The chemical shifts in tropolone are influenced by the presence of the hydroxyl group and the resulting tautomerism, which makes the molecule symmetric on the NMR timescale.[7]
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data for this compound and Tropolone.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Reference |
| This compound | 106 | 78 ([M-CO]⁺), 52 | [9] |
| Tropolone | 122 | 94 ([M-CO]⁺), 66 | [9][10] |
UV-Visible Spectroscopy
Table 4: UV-Visible Absorption Maxima (λₘₐₓ) for Tropolone in Different Solvents.
| Solvent | λₘₐₓ (nm) | Reference |
| 3-Methylpentane | ~225, 320, 355, 375 | [11] |
| Acidic Aqueous Solution (pH < 3) | ~225, 310, 350 | [11] |
| Basic Aqueous Solution (pH > 8) | ~245, 335, 400 | [11] |
Note: The absorption spectrum of tropolone is sensitive to solvent polarity and pH due to the disruption or formation of intra- and intermolecular hydrogen bonds.[11]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are typical experimental protocols for the spectroscopic analysis of this compound and tropolone.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation :
-
Solid State : Samples can be prepared as KBr pellets. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Liquid/Solution State : For liquid samples like this compound, a thin film can be placed between two salt (e.g., NaCl or KBr) plates. For solutions, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride or chloroform) and placed in a liquid cell.[1]
-
Gaseous State : The sample is heated in a specialized heatable cell under vacuum to obtain the gas-phase spectrum.[1]
-
-
Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a larger number of scans are usually required compared to ¹H NMR.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition :
-
Ionization : Electron Impact (EI) is a common ionization method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion and various fragment ions.
-
UV-Visible Spectroscopy
-
Instrumentation : A dual-beam UV-Visible spectrophotometer is used.
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.
-
Data Acquisition : The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm). A baseline is first recorded using a cuvette containing only the solvent, which is then subtracted from the sample spectrum.
Visualizing Workflows and Relationships
Graphical representations can clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the tautomeric relationship in tropolone.
Caption: Experimental workflow for the spectroscopic analysis of this compound and tropolone.
Caption: Tautomerism in tropolone due to intramolecular proton transfer.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. organic chemistry - Is this compound aromatic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Tropolone(533-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Tropolone - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopy and photophysics of tropolone in condensed media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Aromaticity: Tropone vs. Tropolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aromatic character of tropone and tropolone, two key non-benzenoid seven-membered ring compounds. Understanding the nuances of their aromaticity is crucial for applications in medicinal chemistry and materials science, where these scaffolds are utilized for their unique electronic and biological properties. This analysis is supported by a compilation of experimental and computational data.
Introduction to this compound and Tropolone Aromaticity
Both this compound and tropolone are considered to possess a degree of aromaticity, a concept central to the stability and reactivity of cyclic, planar molecules with a continuous system of delocalized π-electrons. Their aromatic character arises from a significant contribution of a dipolar resonance structure, which generates a stable 6π-electron tropylium cation within the seven-membered ring.[1][2][3] However, the extent of this aromaticity differs between the two molecules, primarily due to the influence of the hydroxyl group in tropolone. Tropolone generally exhibits a more pronounced aromatic character, a feature attributed to the stabilizing effect of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups.[1][4]
Quantitative Data Comparison
The following tables summarize key experimental and computational data that quantify the aromaticity of this compound and tropolone.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | Tropolone | Cycloheptanone (Non-aromatic Reference) |
| Resonance Energy (kcal/mol) | 29[1] | 36[1] | - |
| Dipole Moment (D) | 4.17[1][2] | 3.71[1] | 3.04[1][2] |
| C=O Stretching Frequency (cm⁻¹) | 1638[1] | 1615[1] | 1699[1] |
The higher resonance energy of tropolone suggests greater thermodynamic stability compared to this compound.[1] The large dipole moment of this compound, significantly greater than that of the non-aromatic cycloheptanone, supports the contribution of the charge-separated resonance form essential for its aromaticity.[1][2] The lower carbonyl stretching frequency in both molecules, compared to the reference, indicates a reduced double-bond character due to electron delocalization.[1]
Table 2: Structural and Computational Data
| Parameter | This compound | Tropolone |
| Aromaticity Estimate vs. Benzene | ~20% (from ¹H NMR)[5][6] | - |
| NICS(1)zz (ppm) | -5.0 (modestly aromatic)[7] | - |
| C-C Bond Lengths (Å) | Shows bond alternation[8] | More equalized (implied) |
| C=O Bond Length (Å) | ~1.26 (from derivative)[2] | - |
Experimental ¹H NMR studies using a dimethyldihydropyrene probe estimate this compound's aromaticity to be about 20% of that of benzene.[5][6] Computational studies using Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity, indicate that this compound is modestly aromatic.[7] Structural data for this compound reveals some degree of bond length alternation, suggesting a deviation from a purely aromatic system and retaining some polyene character.[2][8]
Visualizing the Basis of Aromaticity
The following diagrams illustrate the key structural features and experimental approaches discussed in this guide.
Caption: Resonance structures of this compound and tropolone.
Caption: Workflow for comparative aromaticity analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Aromaticity Determination via Dimethyldihydropyrene Probe
This experimental protocol provides a method to quantify the aromaticity of a test molecule relative to benzene by using ¹H NMR spectroscopy.
-
Synthesis: A dimethyldihydropyrene molecule is chemically fused (annelated) to the this compound or tropolone ring system. A reference annelated benzene-dihydropyrene is also synthesized.
-
¹H NMR Analysis: The ¹H NMR spectra of the synthesized compounds are recorded. The chemical shifts of the internal methyl protons of the dihydropyrene core are highly sensitive to the ring current of the fused aromatic system.
-
Data Interpretation: The difference in the chemical shifts of the internal methyl protons between the this compound/tropolone-fused dihydropyrene and a non-aromatic reference is compared to the difference observed for the benzene-fused analogue. This comparison allows for a quantitative estimation of the aromaticity of the test molecule as a percentage of that of benzene.[5][9][10]
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS is a computational method used to assess the magnetic properties associated with aromaticity.
-
Geometry Optimization: The molecular structures of this compound and tropolone are optimized using a computational chemistry software package (e.g., Gaussian) at a specified level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[11]
-
Magnetic Shielding Calculation: A "ghost" atom (typically Bq) is placed at a specific point, usually at the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). The magnetic shielding tensor for this ghost atom is then calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[11]
-
NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. The zz-component of the shielding tensor (NICSzz), which is perpendicular to the plane of the ring, is often considered a more reliable indicator of π-aromaticity.[7][11]
Molecular Structure Determination by X-ray Crystallography
This technique provides precise bond lengths and angles, which can indicate the degree of bond equalization characteristic of aromatic systems.
-
Crystallization: Single crystals of this compound, tropolone, or their derivatives are grown from a suitable solvent system. For derivatives, this may involve co-crystallization or chemical modification to facilitate crystal formation.[12]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms within the crystal lattice are determined by solving the "phase problem," and the structural model is refined to best fit the experimental data.[13][14]
-
Analysis of Geometric Parameters: The refined crystal structure provides accurate measurements of C-C and C=O bond lengths. In an aromatic system, the C-C bond lengths are expected to be intermediate between those of typical single and double bonds and relatively uniform around the ring.
Conclusion
The evidence from experimental data and computational studies consistently indicates that both this compound and tropolone possess aromatic character, with tropolone exhibiting a higher degree of aromaticity. This is primarily attributed to the stabilizing effect of the intramolecular hydrogen bond in tropolone, which enhances the contribution of the aromatic tropylium cation resonance structure. While this compound is considered weakly to modestly aromatic and retains some polyenic reactivity, tropolone displays properties more aligned with a marked aromatic system. These differences in electronic structure and stability are critical considerations for the design and development of novel molecules in the fields of medicine and materials science.
References
- 1. This compound & Tropolones Aromaticity | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiaromaticity Gain Activates this compound and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of this compound at –60 °C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Experimental verification of the homoaromaticity of 1,3,5-cycloheptatriene and evaluation of the aromaticity of this compound and the tropylium cation by use of the dimethyldihydropyrene probe. | Semantic Scholar [semanticscholar.org]
- 10. Measuring aromaticity with the dimethyldihydropyrene ring current probe. Experimental and computational studies of the fulvenes and the strongly antiaromatic cyclopentadienone reveal large Mills-Nixon-type bond localization effects. Synthesis of fulvene-fused dihydropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of Tropone and Tropolone
In the realm of non-benzenoid aromatic compounds, tropone and its hydroxylated derivative, tropolone, have garnered significant attention from the scientific community for their diverse and potent biological activities. This guide provides a detailed comparison of the biological profiles of this compound and tropolone, summarizing key experimental data and outlining the methodologies used to ascertain their effects. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Overview of Biological Activities
Both this compound and tropolone exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects. However, the majority of research to date has focused on tropolone and its derivatives, attributing their potent bioactivities, in part, to their ability to chelate metal ions. The biological activities of this compound are less extensively characterized, with some evidence suggesting it may be a metabolic precursor to the more active tropolone in certain biological systems.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and tropolone. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Cytotoxicity of this compound and Tropolone Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound Derivative 1 | SMMC-7721 | MTS | 14.24 µM | [2] |
| This compound Derivative 6 | SMMC-7721 | MTS | 6.65 µM | [2] |
| This compound Derivative 9 | SMMC-7721 | MTS | 28.90 µM | [2] |
| This compound Derivative 1 | MCF-7 | MTS | 16.57 µM | [2] |
| This compound Derivative 6 | MCF-7 | MTS | 13.09 µM | [2] |
| This compound Derivative 9 | MCF-7 | MTS | 16.31 µM | [2] |
| This compound Derivative 1 | HL-60 | MTS | 13.62 µM | [2] |
| This compound Derivative 6 | HL-60 | MTS | 3.39 µM | [2] |
| This compound Derivative 9 | HL-60 | MTS | 18.97 µM | [2] |
| Tropolone | - | Carboxypeptidase A Inhibition | 2.73 x 10⁻⁶ M | [3] |
Table 2: Antimicrobial and Antifungal Activity of this compound and Tropolone
| Compound | Organism | Assay | MIC | Reference |
| Tropolone | Pythium aphanidermatum IFO-32440 | Broth Dilution | 6.0 µg/mL | [3] |
| Tropolone | Various plant-pathogenic fungi | Broth Dilution | 6.0-50.0 µg/mL | [3] |
| This compound | Verticillium dahliae | Dose-response bioassay | Antifungal activity demonstrated | [1] |
| C-1 thio and C-2 nitro derivatives of this compound | Gram-positive and Gram-negative bacteria | Not specified | Significantly more active than this compound | [4] |
| Hydroxymethyl derivatives of tropolone | Gram-positive and Gram-negative bacteria | Not specified | More active than tropolone | [4] |
Table 3: Antiviral Activity of Tropolone Derivatives
| Compound | Virus | Assay | EC50 | Reference |
| Polyoxygenated Tropolones | Hepatitis B Virus (HBV) | Not specified | Activity demonstrated | [5][6] |
| Polyoxygenated Tropolones | Herpes Simplex Virus-1 (HSV-1) | Not specified | Activity demonstrated | [5][6] |
| Amide-substituted α-hydroxytropolones | Herpes Simplex Virus-1 (HSV-1) | Not specified | 72 nM (most potent) | [7] |
| Amide-substituted α-hydroxytropolones | Herpes Simplex Virus-2 (HSV-2) | Not specified | Activity demonstrated | [7] |
Mechanisms of Action and Signaling Pathways
Tropolone
Tropolone's biological effects are often linked to its ability to chelate metal ions, particularly iron, which can disrupt essential cellular processes. In the context of cancer, tropolones have been shown to induce apoptosis (programmed cell death) through various signaling pathways. One key mechanism involves the induction of the Unfolded Protein Response (UPR), an endoplasmic reticulum stress response that can trigger apoptosis when cellular damage is irreparable.
This compound
The mode of action for this compound is less clearly defined. It is suggested that this compound's antifungal activity might stem from its in-situ hydroxylation to form tropolone, which then acts as a metal chelator.[1] However, direct evidence for this transformation and other potential mechanisms of action requires further investigation.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or tropolone) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound (this compound or tropolone) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: Observe the wells for turbidity (visible growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.
Conclusion
Both this compound and tropolone are valuable scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The current body of research strongly indicates that tropolone and its derivatives are potent bioactive agents, with their metal-chelating ability playing a crucial role in their mechanism of action. While this compound also demonstrates biological activity, it is less potent and not as well-studied as its hydroxylated counterpart. The hypothesis that this compound may act as a prodrug to tropolone in some systems is intriguing and warrants further investigation. Future research should focus on direct comparative studies of this compound and tropolone to provide a clearer understanding of their relative potencies and mechanisms of action, which will be invaluable for the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of selected tropones and tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity against Hepatitis B Virus and Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Conformational Dynamics of Tropone: A Comparative Analysis of Experimental and Computational Approaches
A detailed examination of the rotational barriers in tropone and its derivatives reveals a complex interplay of structural and electronic factors. While direct experimental and computational data on the ring inversion barrier of unsubstituted this compound remain elusive in the surveyed literature, extensive studies on substituted tropones provide valuable insights into the dynamic behavior of this non-benzenoid aromatic system.
This guide offers a comparative overview of the experimental and computational methods used to investigate the rotational energy barriers in this compound derivatives. The focus is on the rotational barriers around the single bond connecting a substituent to the this compound ring, a key parameter influencing the molecule's conformational stability and potential for atropisomerism.
Quantitative Comparison of Rotational Barriers
The rotational energy barriers of various substituted this compound derivatives have been determined using both experimental techniques, primarily dynamic nuclear magnetic resonance (NMR) spectroscopy, and computational methods, such as density functional theory (DFT). The table below summarizes key findings from the literature, highlighting the differences between experimental and computationally derived values.
| Compound | Experimental Method | Experimental Rotational Barrier (kcal/mol) | Computational Method | Computational Rotational Barrier (kcal/mol) | Reference |
| α-Naphthyl-substituted this compound | Racemization monitored by HPLC | 32.5 | B3LYP-D3/6-31G+** | 35.7 | [1] |
| Tropolone-methyl ester derivative | Dynamic NMR simulations | 12.1 | B3LYP/6-31G++ | 8.6 | |
| Tropolone-methyl ketone derivative | Dynamic NMR | 13.3 | B3LYP/6-31G++ | 11.0 |
Note: The rotational barrier in these examples refers to the hindered rotation around the C-C or C-N bond connecting the substituent to the this compound or tropolone ring.
Methodologies for Determining Rotational Barriers
A comprehensive understanding of rotational barriers requires a synergistic approach, combining experimental measurements with theoretical calculations. Each method provides unique insights into the conformational dynamics of the molecule.
Experimental Protocols:
-
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for studying dynamic processes in molecules.
-
Principle: The shape of NMR signals is sensitive to the rate of exchange between different conformations. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer are observed. As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single averaged signal.
-
Protocol:
-
A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
A series of NMR spectra (typically ¹H or ¹³C) are recorded over a range of temperatures.
-
The coalescence temperature (Tc), at which the two exchanging signals merge, is determined.
-
The rate constant (k) for the rotational process at the coalescence temperature is calculated using the equation: k = (π * Δν) / √2, where Δν is the frequency difference between the two signals at low temperature.
-
The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)], where R is the gas constant.
-
-
-
Racemization Studies Monitored by High-Performance Liquid Chromatography (HPLC): This method is particularly useful for atropisomers with high rotational barriers that can be resolved into enantiomers.
-
Principle: The rate of conversion of one enantiomer into a racemic mixture is measured over time at a specific temperature.
-
Protocol:
-
The enantiomers of the atropisomeric this compound derivative are separated using chiral HPLC.
-
A solution of one pure enantiomer is prepared and maintained at a constant elevated temperature.
-
Aliquots of the solution are taken at different time intervals and the enantiomeric excess (ee) is measured by chiral HPLC.
-
The rate constant for racemization is determined from the first-order kinetic plot of ln(ee) versus time.
-
The rotational barrier is then calculated using the Eyring equation.
-
-
Computational Methodologies:
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.
-
Principle: DFT calculations can be used to map the potential energy surface of a molecule as a function of a specific dihedral angle, which corresponds to the rotation around a bond of interest. The rotational barrier is the energy difference between the ground state (energy minimum) and the transition state (energy maximum) for the rotation.
-
Protocol:
-
The 3D structure of the this compound derivative is built using molecular modeling software.
-
A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle of interest in small increments (e.g., 10-15 degrees). At each step, the geometry of the molecule is optimized while keeping the dihedral angle fixed.
-
The energies of the ground state and transition state conformations are calculated.
-
The rotational barrier is determined as the difference in energy between the transition state and the ground state.
-
Commonly used functionals and basis sets for such calculations include B3LYP with basis sets like 6-31G* or larger.
-
-
Logical Workflow for Determining Rotational Barriers
The following diagram illustrates the general workflow for a comprehensive study of rotational barriers, integrating both experimental and computational approaches.
Caption: General workflow for determining rotational barriers.
References
A Comparative Analysis of the Reactivity of Tropone and Tropothione
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core chemical scaffolds is paramount. This guide provides an in-depth comparison of the reactivity of tropone and its sulfur analog, tropothione, supported by experimental data to illuminate their distinct chemical behaviors.
This compound and tropothione, seven-membered non-benzenoid aromatic compounds, exhibit significant differences in their reactivity, largely influenced by the electronic properties of the exocyclic carbonyl and thiocarbonyl groups, respectively. These differences are most pronounced in their cycloaddition reactions and behavior towards nucleophiles and electrophiles.
Cycloaddition Reactions: A Tale of Two Pathways
A key distinction in the reactivity of this compound and tropothione lies in their preferred cycloaddition pathways. This compound typically participates as a 4π or 6π component in [4+2] and [6+4] cycloadditions, reflecting its desire to maintain its aromatic character. In contrast, tropothione preferentially acts as an 8π component in [8+2] cycloadditions. This divergence is attributed to the different electronic nature of the C=O and C=S bonds and their influence on the frontier molecular orbitals of the this compound ring system.
A seminal comparative study on the cycloaddition of this compound and tropothione with fulvene clearly illustrates this principle. While this compound engages in a [6+4] cycloaddition, tropothione undergoes an [8+2] cycloaddition. Similarly, in reactions with maleic anhydride, this compound yields a [4+2] adduct, whereas tropothione favors the [8+2] pathway[1].
Table 1: Comparison of Cycloaddition Reactions of this compound and Tropothione
| Dienophile | This compound Reaction | Tropothione Reaction |
| Cyclopentadiene | Predominantly undergoes [6+4] and [4+2] cycloaddition. | Reacts in a concerted manner to give a 1:1 [8+2]-type adduct. |
| Maleic Anhydride | Undergoes a [4+2] cycloaddition. | Favors an [8+2] cycloaddition pathway. |
Nucleophilic and Electrophilic Attack: Probing Electronic Differences
The greater polarization of the C=O bond in this compound compared to the C=S bond in tropothione influences their susceptibility to nucleophilic attack. The carbonyl carbon in this compound is more electrophilic, making it more reactive towards nucleophiles.
Conversely, the thiocarbonyl sulfur in tropothione is more polarizable and a better π-donor than the carbonyl oxygen. This increased electron-donating ability can influence the reactivity of the ring system towards electrophiles.
While comprehensive comparative quantitative data on nucleophilic and electrophilic additions are limited, the general principles of carbonyl versus thiocarbonyl chemistry suggest these differing reactivities.
Experimental Protocols
Synthesis of Tropothione from this compound
A common method for the synthesis of tropothione involves the thionation of this compound using Lawesson's reagent.
Protocol:
-
This compound is dissolved in a dry, inert solvent such as toluene.
-
Lawesson's reagent (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield tropothione.
Visualizing Reaction Pathways
To further illustrate the divergent reactivity of this compound and tropothione, the following diagrams depict their characteristic cycloaddition pathways.
Caption: Typical [6+4] cycloaddition pathway of this compound.
Caption: Predominant [8+2] cycloaddition pathway of tropothione.
References
Unraveling the Architecture of Tropone Derivatives: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the structural elucidation of tropone derivatives: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the experimental protocols, data outputs, and inherent advantages and limitations of each method, this document serves as a practical resource for selecting the most appropriate technique for your research needs.
This compound and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their diverse biological activities and unique electronic properties. Understanding their exact molecular geometry is crucial for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline state, NMR spectroscopy offers insights into its dynamic structure in solution.
At a Glance: Comparing X-ray Crystallography and NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for the structural determination of this compound derivatives depends on several factors, including the nature of the sample, the desired level of detail, and the specific research question. The following table summarizes the key performance metrics of each technique.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Structural Information | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state. | Information on molecular connectivity, stereochemistry, and conformational dynamics in solution. |
| Resolution | Typically high (atomic resolution, often < 1 Å) | Generally lower than X-ray crystallography; provides average structure in solution. |
| Sample Requirements | High-quality single crystal (often 50-250 microns)[1] | Small amount of pure sample (mg scale) soluble in a deuterated solvent.[2] |
| Throughput | Can be high-throughput once suitable crystals are obtained.[3] | Generally lower throughput due to longer acquisition times for complex experiments. |
| Molecular Size Limitation | No inherent size limitation.[3][4][5] | Can be challenging for very large molecules due to spectral complexity and relaxation effects.[2][4] |
| Data Analysis | Structure solution and refinement can be complex. | Spectral interpretation can be challenging for complex molecules, often requiring 2D techniques.[6] |
Delving into the Methodologies: Experimental Protocols
A clear understanding of the experimental workflows is essential for appreciating the data generated by each technique.
Single-Crystal X-ray Crystallography: A Step-by-Step Approach
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.
A crucial and often challenging step is the growth of a high-quality single crystal.[4][7] Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[1] This data is then processed to determine the unit cell dimensions and the intensities of the reflections, which are subsequently used to solve and refine the crystal structure.
2D NMR Spectroscopy: Mapping Molecular Connectivity
For complex organic molecules like many this compound derivatives, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei.[6]
The process begins with dissolving the purified this compound derivative in a suitable deuterated solvent. A series of 1D and 2D NMR experiments are then performed. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent atoms.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.[8]
By analyzing the cross-peaks in these 2D spectra, a complete picture of the molecule's connectivity and stereochemistry can be constructed.
In-Depth Comparison: Making an Informed Decision
The following diagram illustrates the logical decision-making process when choosing between X-ray crystallography and NMR spectroscopy for the structural analysis of this compound derivatives.
Advantages of X-ray Crystallography:
-
Unambiguous 3D Structure: Provides a definitive and high-resolution picture of the molecule's conformation and stereochemistry in the solid state.[4]
-
No Size Limitation: Can be used to determine the structure of very large and complex this compound derivatives.[3][4][5]
-
Well-Established Technique: A routine and often automated method once suitable crystals are obtained.[9]
Disadvantages of X-ray Crystallography:
-
Crystal Growth: The primary bottleneck is often the need to grow a single crystal of sufficient size and quality, which can be a time-consuming and challenging process.[4][5]
-
Solid-State Structure: The determined structure represents the molecule in a crystalline lattice, which may not be the same as its conformation in solution where biological activity occurs.[5]
-
Static Picture: Provides a time-averaged structure and does not give information about molecular dynamics.[4]
Advantages of NMR Spectroscopy:
-
Solution-State Structure: Provides information about the structure and dynamics of the this compound derivative in a biologically relevant solution environment.[4]
-
No Crystallization Required: Avoids the often-difficult step of growing single crystals.[2]
-
Dynamic Information: Can provide insights into conformational changes, molecular motion, and intermolecular interactions.[4][10]
Disadvantages of NMR Spectroscopy:
-
Resolution: Generally provides lower resolution structural information compared to X-ray crystallography.[11][12]
-
Molecular Weight Limitations: Can be challenging for larger molecules due to increased signal overlap and faster relaxation times.[2][4]
-
Complex Spectra: Interpretation of spectra for complex molecules can be difficult and time-consuming, often requiring a suite of 2D experiments.[2]
Conclusion: A Synergistic Approach
Both single-crystal X-ray crystallography and NMR spectroscopy are powerful techniques that provide invaluable, albeit different, types of structural information for this compound derivatives. X-ray crystallography offers a high-resolution, static picture of the molecule in the solid state, while NMR spectroscopy reveals its dynamic nature in solution. For a comprehensive understanding of a this compound derivative's structure and its relationship to its biological function, a synergistic approach utilizing both techniques is often the most powerful strategy. The choice of a primary technique will ultimately be guided by the specific goals of the research and the physical properties of the compound under investigation.
References
- 1. google.com [google.com]
- 2. azooptics.com [azooptics.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. news-medical.net [news-medical.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. excillum.com [excillum.com]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.bu.edu [people.bu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Catalysts in Tropone Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lewis acid catalysts in tropone cycloadditions, supported by experimental data. This compound and its derivatives are valuable building blocks in the synthesis of natural products and bioactive molecules, participating in a variety of cycloaddition reactions. The use of Lewis acid catalysts can significantly influence the rate, yield, and selectivity of these reactions, making the choice of catalyst a critical parameter in synthetic design.
Performance of Lewis Acid Catalysts in this compound Cycloadditions
The selection of a Lewis acid catalyst is crucial in directing the outcome of this compound cycloadditions, particularly in controlling the regioselectivity between the [4+2] and [8+2] cycloaddition pathways. The following table summarizes the performance of various Lewis acid catalysts in the reaction of this compound with different dienophiles.
| Catalyst | Dienophile | Product Ratio ([4+2]:[8+2]) | Yield (%) | Reference |
| B(C₆F₅)₃ | 1,1-Diethoxyethene | >99:1 | - | [1][2] |
| BPh₃ | 1,1-Diethoxyethene | <1:99 | - | [1][2] |
| Me₂AlCl | 1,1-Diethoxyethene | <1:99 | - | [1] |
| BF₃·OEt₂ | 1,1-Diethoxyethene | <1:99 | - | [1] |
| TiCl₄ | 1,1-Diethoxyethene | <1:99 | - | [1] |
| B(C₆F₅)₃ | Ketene diethyl acetal | >99:1 | - | [2] |
| BPh₃ | Ketene diethyl acetal | <1:99 | - | [2] |
| Me₃Al | Ketene diethyl acetal | 2:1 | - | [2] |
| Et₂Zn | Ketene diethyl acetal | 1:1 | - | [2] |
| Ti(OiPr)₄ | Ketene diethyl acetal | 1:2 | - | [2] |
| Me₂AlCl | Ketene diethyl acetal | <1:99 | - | [2] |
| BF₃·OEt₂ | Ketene diethyl acetal | <1:99 | - | [2] |
| TiCl₄ | Ketene diethyl acetal | <1:99 | - | [2] |
Yields were not consistently reported across all studies. The primary focus of these studies was the catalyst's effect on selectivity.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Cycloaddition of this compound with 1,1-Diethoxyethene[1][3]
To a solution of this compound (1 equivalent) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., -78 °C), the Lewis acid catalyst (typically 10 mol%) is added. The mixture is stirred for a short period (e.g., 15 minutes) before the dropwise addition of the dienophile, 1,1-diethoxyethene (1.2-1.5 equivalents). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct(s). The ratio of [4+2] to [8+2] cycloadducts is typically determined by ¹H NMR analysis of the crude reaction mixture.
Mechanistic Overview and Experimental Workflow
The role of the Lewis acid in this compound cycloadditions is to activate the this compound by coordinating to its carbonyl oxygen. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound, thereby accelerating the reaction with the electron-rich dienophile in an inverse-electron-demand Diels-Alder reaction.[3][4][5] The choice of Lewis acid can significantly influence the regiochemical outcome, with different catalysts favoring either the [4+2] or [8+2] cycloaddition pathway.[3][4][5]
Caption: Generalized mechanism of Lewis acid-catalyzed this compound cycloaddition.
The experimental workflow for investigating and comparing Lewis acid catalysts in this compound cycloadditions typically follows a standardized procedure to ensure comparability of the results.
Caption: A typical experimental workflow for comparing Lewis acid catalysts.
Discussion
The data clearly indicates that the choice of Lewis acid has a profound impact on the regioselectivity of this compound cycloadditions. Stronger Lewis acids, such as B(C₆F₅)₃, which is known for its high Lewis acidity, predominantly favor the formation of the [4+2] cycloadduct.[1][2] In contrast, other Lewis acids like BPh₃, Me₂AlCl, BF₃·OEt₂, and TiCl₄ consistently lead to the [8+2] cycloadduct as the major or exclusive product.[1][2]
Theoretical studies using density functional theory (DFT) have provided insights into this selectivity. The coordination of the Lewis acid to the carbonyl oxygen of this compound lowers the activation barrier for the cycloaddition.[3][4][5] The preference for either the [4+2] or [8+2] pathway is influenced by the electronic and steric properties of the Lewis acid and its interaction with the this compound-dienophile complex.[1] Specifically, the regioselectivity is thought to be governed by the nucleophilicity of the σ-lone pair electrons of the carbonyl oxygen in the presence of the Lewis acid.[1]
For researchers aiming to synthesize specific bicyclic scaffolds, this guide highlights the importance of catalyst screening. To obtain bicyclo[3.2.2]nonane systems, which are common motifs in natural products, B(C₆F₅)₃ is an excellent choice of catalyst.[2] Conversely, for the synthesis of cyclohepta[b]furan derivatives, Lewis acids such as BPh₃ or TiCl₄ would be more suitable.[1] The development of asymmetric versions of these reactions, often employing chiral Lewis acids, further expands the synthetic utility of this compound cycloadditions.[2]
References
- 1. Quantum Chemical Study of the Cycloaddition Reaction of this compound with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.vu.nl [research.vu.nl]
- 5. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Dipole Moments of Tropone and Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipole moments of tropone and cycloheptanone, offering insights into their electronic structures. The significant difference in their polarity, supported by experimental data, is crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science.
Quantitative Data Summary
The experimentally determined dipole moments of this compound and cycloheptanone reveal a substantial difference in their polarity. This disparity is a direct consequence of their distinct electronic structures, particularly the potential for aromatic stabilization in this compound.
| Compound | Molecular Formula | Structure | Experimental Dipole Moment (Debye, D) |
| This compound | C₇H₆O | 4.17 D[1][2] | |
| Cycloheptanone | C₇H₁₂O | ~3.0 D (2.98 D, 3.04 D reported)[1][2] |
Theoretical Analysis of Dipole Moments
The greater dipole moment of this compound compared to cycloheptanone can be attributed to the significant contribution of its charge-separated resonance form, which confers aromatic stability to the seven-membered ring.
Cycloheptanone: The dipole moment in cycloheptanone primarily arises from the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. This results in a polarized C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen.
This compound: In addition to the polarity of the carbonyl group, this compound has a planar, cyclic, and conjugated system of π-electrons. A key resonance structure involves the movement of π-electrons from the ring to the oxygen atom. This creates a negatively charged oxygen and a positively charged seven-membered ring. This carbocation, known as the tropylium cation, possesses 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1)[1]. This aromatic stabilization makes the charge-separated resonance structure a major contributor to the overall hybrid structure of this compound, leading to a much larger dipole moment than that of cycloheptanone[1][2].
The following diagram illustrates the resonance structures that contribute to the dipole moments of both molecules.
Caption: Resonance structures of this compound and cycloheptanone.
Experimental Protocols
The determination of dipole moments in solution is a well-established technique in physical chemistry. The Guggenheim method is a commonly employed procedure that relies on the measurement of the dielectric constant and refractive index of dilute solutions of the substance in a non-polar solvent.
Objective: To determine the permanent dipole moment of a polar molecule in a non-polar solvent.
Materials and Equipment:
-
Capacitance meter or Dielectric Constant Meter
-
Refractometer (e.g., Abbé refractometer)
-
Volumetric flasks (e.g., 25 mL or 50 mL)
-
Analytical balance
-
Pipettes
-
Thermostatic bath
-
Non-polar solvent (e.g., benzene, cyclohexane, or carbon tetrachloride)
-
Substances to be measured (this compound, cycloheptanone)
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the solute (this compound or cycloheptanone) in a non-polar solvent. A typical concentration range would be mole fractions from 0.001 to 0.05.
-
Accurately weigh the solute and dissolve it in the solvent in a volumetric flask to ensure precise concentration values.
-
-
Dielectric Constant Measurement:
-
Calibrate the capacitance cell with air and the pure solvent.
-
Measure the capacitance of each of the prepared solutions. The measurements should be carried out at a constant temperature, maintained by a thermostatic bath.
-
The dielectric constant (ε) of each solution is calculated from its capacitance relative to the capacitance of the empty cell.
-
-
Refractive Index Measurement:
-
Measure the refractive index (n) of the pure solvent and each of the solutions using a refractometer. This should also be done at the same constant temperature as the dielectric constant measurements.
-
-
Data Analysis (Guggenheim Method):
-
The Guggenheim equation is used to calculate the dipole moment (μ) from the collected data: μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [ (Δε / w) - (Δn² / w) ] Where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively
-
Δε is the difference between the dielectric constant of the solution and the solvent
-
Δn² is the difference between the square of the refractive index of the solution and the solvent
-
w is the weight fraction of the solute
-
-
Plot (ε - n²) against the concentration (in weight fraction or mole fraction) for the series of solutions. The slope of this plot is used to determine the dipole moment.
-
Safety Precautions:
-
Work in a well-ventilated fume hood, especially when using volatile and potentially toxic solvents like benzene or carbon tetrachloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle all chemicals with care and dispose of them according to institutional guidelines.
The following workflow diagram illustrates the experimental and data analysis process for determining the dipole moment.
Caption: Experimental workflow for dipole moment determination.
References
A Comparative Analysis of the Acidity of Tropolone, Phenol, and Benzoic Acid
For Immediate Release
This guide provides a comprehensive comparison of the acidity of tropolone, phenol, and benzoic acid, compounds of significant interest in chemical research and drug development. By examining their acid dissociation constants (pKa) and the underlying structural factors that govern their acidity, this document offers valuable insights for researchers and scientists. Detailed experimental protocols for pKa determination are also provided to support further investigation.
Quantitative Comparison of Acidity
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The table below summarizes the pKa values for tropolone, phenol, and benzoic acid in aqueous solution.
| Compound | Structure | pKa |
| Benzoic Acid | 4.20[1][2] | |
| Tropolone | ~7.0[3] | |
| Phenol | ~10.0[4] |
Based on these values, the order of acidity is:
Benzoic Acid > Tropolone > Phenol
Structural Basis for Acidity Differences
The significant variance in the acidity of these three compounds can be attributed to the stability of their respective conjugate bases, which is primarily influenced by resonance effects, inductive effects, and intramolecular hydrogen bonding.
-
Benzoic Acid: The carboxylate anion of benzoic acid is highly stabilized by resonance, where the negative charge is delocalized over two electronegative oxygen atoms. This effective charge distribution makes the benzoate ion a very stable conjugate base, and consequently, benzoic acid a relatively strong organic acid.
-
Tropolone: Tropolone's acidity is greater than that of phenol due to the stabilization of its conjugate base, the tropolonate anion. This anion is stabilized by resonance that delocalizes the negative charge across the seven-membered ring and the two oxygen atoms. This is analogous to the resonance stabilization in carboxylates, making tropolone a "vinylogous" carboxylic acid. Additionally, intramolecular hydrogen bonding in the neutral tropolone molecule contributes to its unique chemical properties.
-
Phenol: The phenoxide ion, the conjugate base of phenol, is stabilized by resonance that delocalizes the negative charge from the oxygen atom onto the benzene ring. However, this delocalization involves placing the negative charge on carbon atoms, which is less stabilizing than delocalizing it onto another oxygen atom as seen in the benzoate anion. This results in phenol being a weaker acid than benzoic acid.
Below is a diagram illustrating the logical relationship of the factors influencing the acidity of these compounds.
Caption: Factors influencing the relative acidity of benzoic acid, tropolone, and phenol.
Experimental Determination of pKa
The pKa of a weak acid can be accurately determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Experimental Protocol 1: Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Standardized 0.1 M NaOH solution
-
Solution of the acid to be tested (e.g., 0.01 M)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Pipette a known volume (e.g., 100 mL) of the acid solution into the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH shows a large jump, indicating the equivalence point, and then continue for a few more additions.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at half the volume of the equivalence point.
The workflow for potentiometric pKa determination is illustrated below.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that have a chromophore whose absorbance changes with protonation state.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa
-
Stock solution of the compound in a suitable solvent (e.g., methanol or water)
Procedure:
-
Determine Wavelengths: Record the UV-Vis spectrum of the compound in a highly acidic solution (fully protonated form) and a highly basic solution (fully deprotonated form). Identify the wavelength of maximum absorbance for both forms.
-
Prepare Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to ensure the final concentration is the same in all samples.
-
Measure Absorbance: Measure the absorbance of each sample at the predetermined wavelengths.
-
Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.
The workflow for spectrophotometric pKa determination is depicted below.
References
- 1. Collection - Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Safety Operating Guide
Proper Disposal of Tropone: A Guide for Laboratory Professionals
The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tropone, ensuring compliance with safety regulations and environmental protection. This document is intended for researchers, scientists, and professionals in drug development who handle this chemical.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to understand the hazards associated with this compound. Adherence to proper safety protocols is paramount to prevent accidental exposure and environmental contamination.
1.1 Hazards Identification:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]
1.2 Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: Impervious clothing or a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if inhalation risk is high.[1]
1.3 Spill Management: In the event of a spill, immediate action is required to contain the material and prevent environmental release.
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and spillage into a designated, sealable container for hazardous waste.[1]
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Do not allow this compound to enter drains, water courses, or the soil.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and management.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆O | [1][2] |
| Molecular Weight | 106.12 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 1.094 g/mL at 25 °C | [2] |
| Boiling Point | 113 °C at 15 mmHg | [2] |
| GHS Hazard Codes | H302, H410 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] The following protocol provides a compliant methodology for its disposal.
Methodology:
-
Waste Identification:
-
Identify any this compound that is expired, contaminated, or no longer needed as chemical waste.
-
This material is considered hazardous waste due to its oral toxicity and high aquatic toxicity.[1]
-
-
Segregation and Containerization:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. The original container is often suitable if it is in good condition.
-
For solid waste contaminated with this compound (e.g., absorbent materials, gloves, wipes), place it in a separate, clearly labeled, sealed container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The name "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Dangerous for the Environment").
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[1]
-
The storage area should be away from incompatible materials, direct sunlight, and sources of ignition.[1]
-
Follow all institutional and regulatory limits for the quantity of hazardous waste stored and the allowable accumulation time.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Provide the EHS office or the disposal company with an accurate description of the waste. A hazardous waste manifest will be required to track the waste from your facility to its final destination, ensuring a "cradle-to-grave" chain of custody.[5][6]
-
The recommended final disposal method is typically incineration at an approved industrial combustion plant.[7]
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This is illegal and poses a severe threat to the environment. [1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final disposition.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
